(R)-FL118
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908832 | |
| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104155-89-7, 135415-73-5 | |
| Record name | 10,11-Methylenedioxy-20-camptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Methylenedioxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 10,11-Methylenedioxy-20-camptothecin (FL118)
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Methylenedioxy-20-camptothecin, also known as FL118, is a potent, semi-synthetic analog of the natural alkaloid camptothecin.[1] It has demonstrated significant antitumor activity in a wide range of preclinical cancer models.[2] Unlike its parent compound and other clinically approved camptothecin derivatives that primarily target topoisomerase I, FL118 exhibits a unique mechanism of action by targeting the oncoprotein DDX5, a DEAD-box helicase.[3][4] This leads to the downstream inhibition of several key anti-apoptotic proteins, most notably survivin.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FL118, including detailed experimental protocols and a summary of its cytotoxic activity.
Discovery and Rationale
Camptothecin was first isolated from the bark and stem of the Chinese tree Camptotheca acuminata in 1966.[2] While a potent anticancer agent, its clinical development was hampered by poor water solubility and significant toxicity. This led to the development of more soluble analogs like topotecan and irinotecan, which are now established chemotherapeutic agents.[2]
FL118 was identified through high-throughput screening of chemical libraries for compounds that could inhibit the promoter activity of the survivin gene.[5] Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is highly expressed in most human cancers and is associated with tumor progression and resistance to therapy. The discovery of a potent survivin inhibitor was a key objective in the development of novel anticancer agents.
Synthesis of 10,11-Methylenedioxy-20-camptothecin (FL118)
The synthesis of FL118 is achieved through a convergent approach, with the key final step being a Friedländer annulation reaction. This reaction condenses an ortho-aminoaryl aldehyde with a ketone containing an α-methylene group to form the characteristic quinoline core of the camptothecin molecule.
Experimental Protocol: Synthesis of (20S)-10,11-Methylenedioxy-camptothecin (FL118)
This protocol is a composite of methodologies described in the scientific literature.[6]
Step 1: Preparation of 6-amino-1,3-benzodioxole-5-carboxaldehyde (6-aminopiperonal)
-
To a solution of 6-nitropiperonal (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 6-amino-1,3-benzodioxole-5-carboxaldehyde, which can be used in the next step without further purification.
Step 2: Friedländer Condensation
-
Combine 6-amino-1,3-benzodioxole-5-carboxaldehyde (1.0 eq) and the tricyclic ketolactone ((S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add iodine (I₂) (1.2 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/ethyl acetate with 1% acetic acid) to afford (20S)-10,11-Methylenedioxy-camptothecin (FL118) as a solid. The reported yield is approximately 50%.[6]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Activity and Mechanism of Action
FL118 exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines. Its primary mechanism of action involves the binding to and subsequent degradation of the oncoprotein DDX5.[3][4] This interaction leads to the suppression of several downstream targets that are critical for cancer cell survival and proliferation.
Signaling Pathway of FL118 Action
The binding of FL118 to DDX5 initiates a cascade of events that ultimately leads to apoptosis and cell cycle arrest in cancer cells.
Caption: FL118 binds to DDX5, leading to its degradation and the downregulation of key survival proteins.
Quantitative Cytotoxicity Data
FL118 has been evaluated against numerous cancer cell lines, demonstrating potent growth-inhibitory effects. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | [1] |
| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | [1] |
| RM-1 | Mouse Prostate Cancer | 69.19 ± 8.34 | [1] |
| HCT116 | Colorectal Cancer | ~1-10 | |
| HCT-8 | Colorectal Cancer | Sub-nanomolar | [3] |
| FaDu | Head and Neck Cancer | Sub-nanomolar | [3] |
| ES-2 | Ovarian Cancer | ~10-50 | [1] |
| SK-O-V3 | Ovarian Cancer | ~50-100 | [1] |
| 2008 | Ovarian Cancer | 37.28 | [1] |
Experimental Protocols for Biological Evaluation
The following are detailed protocols for key in vitro and in vivo assays used to characterize the biological activity of FL118.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of FL118 in culture medium. Remove the old medium from the wells and add 100 µL of the FL118 solutions at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to determine the effect of FL118 on the expression of target proteins.
-
Cell Lysis: Treat cells with FL118 at desired concentrations for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDX5, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with FL118 for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Efficacy in Xenograft Models
This protocol describes a typical subcutaneous xenograft model to evaluate the in vivo efficacy of FL118.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., HCT116 or A549) in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer FL118 (e.g., via intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the antitumor efficacy.
Conclusion
10,11-Methylenedioxy-20-camptothecin (FL118) is a promising anticancer agent with a distinct mechanism of action that differentiates it from other camptothecin analogs. Its ability to target DDX5 and subsequently downregulate key survival proteins like survivin provides a strong rationale for its continued development. The detailed synthetic and biological evaluation protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the clinical potential of FL118 and its derivatives is warranted.
Experimental Workflows
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 10,11-Methylenedioxy-20-camptothecin (FL118): A Novel Camptothecin Analog Targeting Survivin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of 10,11-Methylenedioxy-20-camptothecin, a novel and potent camptothecin analog also known as FL118. This document will focus on its unique interaction with the inhibitor of apoptosis protein (IAP) survivin, a key player in cancer cell survival and treatment resistance.
Introduction: Overcoming Resistance with a Novel Camptothecin Analog
Camptothecin and its derivatives, such as irinotecan and topotecan, have been integral in cancer therapy for their ability to inhibit topoisomerase I (Top1), an enzyme crucial for DNA replication and repair.[1] However, their efficacy is often limited by drug resistance and significant toxicities. FL118, a novel camptothecin analog, has demonstrated superior antitumor activity, even in cancer models resistant to traditional therapies.[2][3] While structurally similar to other camptothecins, the primary antitumor mechanism of FL118 extends beyond simple Top1 inhibition, offering a multi-faceted approach to inducing cancer cell death.
Core Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Survival
FL118 exerts its potent anticancer effects through a dual mechanism: the classical inhibition of topoisomerase I and, more significantly, the selective downregulation of key cancer survival proteins, most notably survivin.
Topoisomerase I Inhibition
Like other camptothecin derivatives, FL118 binds to the Top1-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis. However, studies have shown that FL118's inhibitory effect on Top1 is not superior to that of SN-38 (the active metabolite of irinotecan), suggesting that this is not the primary driver of its exceptional antitumor efficacy.[2] In fact, FL118 maintains high efficacy in tumors with low Top1 expression, indicating a mechanism of action that is not solely reliant on this target.[2]
Selective Inhibition of Survivin and Other IAP Family Proteins
The defining characteristic of FL118's mechanism of action is its ability to selectively inhibit the expression of several key proteins involved in cancer cell survival and drug resistance, in a p53-independent manner.[3][4] This selective inhibition targets:
-
Survivin (BIRC5): A member of the inhibitor of apoptosis (IAP) family, survivin is highly expressed in most human cancers and is involved in both the inhibition of apoptosis and the regulation of cell division.[5] FL118 has been shown to effectively inhibit survivin promoter activity and gene expression.[4]
-
Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic protein of the Bcl-2 family.
-
XIAP (X-linked inhibitor of apoptosis protein): A potent caspase inhibitor.
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Another member of the IAP family that inhibits apoptosis.
This targeted downregulation of multiple survival proteins distinguishes FL118 from other camptothecins and is believed to be the cornerstone of its superior antitumor activity.[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of FL118 and a typical experimental workflow for evaluating its effects on cancer cells.
Caption: Proposed mechanism of action for 10,11-Methylenedioxy-20-camptothecin (FL118).
Caption: General experimental workflow for evaluating the efficacy of FL118.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on FL118.
Table 1: In Vitro Efficacy of FL118 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | p53 Status | Reference |
| HCT-8 | Colorectal | < 1 | Wild-type | [4] |
| HT-29 | Colorectal | < 1 | Mutant | [4] |
| SW480 | Colorectal | < 1 | Mutant | [4] |
| MiaPaCa-2 | Pancreatic | < 1 | Mutant | [4] |
| PANC-1 | Pancreatic | < 1 | Mutant | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Antitumor Efficacy in Human Tumor Xenograft Models
| Drug | Dose and Schedule | Tumor Growth Inhibition | Tumor Regression | Reference |
| FL118 | Weekly x 4 | Superior to comparators | Observed in a majority of mice | [4] |
| Irinotecan | As per standard protocols | Less effective than FL118 | Not specified | [4] |
| Topotecan | As per standard protocols | Less effective than FL118 | Not specified | [4] |
| Doxorubicin | As per standard protocols | Less effective than FL118 | Not specified | [4] |
| 5-FU | As per standard protocols | Less effective than FL118 | Not specified | [4] |
| Gemcitabine | As per standard protocols | Less effective than FL118 | Not specified | [4] |
| Docetaxel | As per standard protocols | Less effective than FL118 | Not specified | [4] |
| Oxaliplatin | As per standard protocols | Less effective than FL118 | Not specified | [4] |
| Cytoxan | As per standard protocols | Less effective than FL118 | Not specified | [4] |
| Cisplatin | As per standard protocols | Less effective than FL118 | Not specified | [4] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of FL118.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of FL118 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Protein Extraction: Treat cells with FL118 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Survivin, Mcl-1, XIAP, cIAP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Treat cells with FL118 and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for Survivin, Mcl-1, XIAP, cIAP2, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer FL118 and comparator drugs intravenously or intraperitoneally according to the specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.
Conclusion and Future Directions
10,11-Methylenedioxy-20-camptothecin (FL118) represents a significant advancement in the development of camptothecin-based anticancer agents. Its unique ability to downregulate survivin and other key survival proteins, in addition to its Top1 inhibitory activity, provides a powerful and multi-targeted approach to overcoming cancer cell resistance. The p53-independent nature of this activity further broadens its potential clinical applicability across a wide range of tumor types.
Future research should focus on elucidating the precise molecular mechanisms by which FL118 regulates the expression of these survival genes. Identifying the direct upstream targets of FL118 will be crucial for a complete understanding of its mode of action and for the development of potential biomarkers for patient selection. Furthermore, clinical trials are necessary to translate the promising preclinical findings into effective cancer therapies for patients.
References
The Core of p53-Independent Anticancer Activity of FL118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the p53-independent anticancer activity of the novel small molecule, FL118. FL118, a structurally unique camptothecin analogue, demonstrates potent antitumor efficacy through mechanisms that circumvent the p53 tumor suppressor pathway, a common axis of resistance to conventional chemotherapies. This document outlines the core mechanisms of action, presents quantitative data from key studies, details experimental protocols for assessing its activity, and provides visual representations of the involved signaling pathways.
Core Mechanism of Action: Targeting Key Survival Proteins
FL118 exerts its potent, p53-independent anticancer effects primarily by selectively inhibiting the expression of multiple anti-apoptotic proteins. This multi-targeted approach disrupts the delicate balance of pro- and anti-survival signals within cancer cells, leading to apoptosis. The primary targets of FL118 include members of the Inhibitor of Apoptosis (IAP) and Bcl-2 families of proteins.[1][2]
Specifically, FL118 has been shown to downregulate the following key survival proteins:
-
Survivin (BIRC5): A member of the IAP family, survivin is involved in the inhibition of caspases and the regulation of cell division. Its overexpression in tumors is associated with poor prognosis and resistance to therapy.[3][4]
-
Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic member of the Bcl-2 family, Mcl-1 prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[1][2]
-
XIAP (X-linked inhibitor of apoptosis protein): Another key member of the IAP family, XIAP directly binds to and inhibits caspases-3, -7, and -9.[1][2]
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): This IAP family member possesses E3 ubiquitin ligase activity and is involved in regulating inflammatory signaling and apoptosis.[1][2]
The inhibition of these proteins by FL118 is independent of the p53 status of the cancer cells, making it effective against tumors with wild-type, mutant, or null p53.[1] In fact, some studies suggest that cancer cells with null p53 may be even more sensitive to FL118 treatment.[1]
Concurrently with the downregulation of anti-apoptotic proteins, FL118 has been observed to induce the expression of pro-apoptotic proteins such as Bax and Bim.[1] This dual action of suppressing survival signals while promoting death signals culminates in the efficient induction of apoptosis in a wide range of cancer cell types.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of FL118 from various preclinical studies.
Table 1: In Vitro Cytotoxicity of FL118 in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | Wild-Type | < 6.4 | [3] |
| MCF-7 | Breast Cancer | Wild-Type | < 6.4 | [3] |
| HepG-2 | Liver Cancer | Wild-Type | < 6.4 | [3] |
| A549 | Lung Cancer | Wild-Type | Not Specified | [4] |
| H460 | Lung Cancer | Wild-Type | Not Specified | [4] |
| 2008 | Ovarian Cancer | Not Specified | Not Specified | [5] |
| PC-3 | Prostate Cancer | Null | Not Specified | [5] |
| HCT-8 | Colon Cancer | Mutant | Not Specified | [5] |
| FaDu | Head & Neck Cancer | Mutant | Not Specified | [6] |
| SW620 | Colon Cancer | Mutant | Not Specified | [6] |
Table 2: In Vivo Antitumor Efficacy of FL118 in Human Tumor Xenograft Models
| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Outcome | Reference |
| FaDu Xenograft | Head & Neck | 1.5 mg/kg, daily x 5, i.v. | Not Specified | Tumor elimination | [7] |
| SW620 Xenograft | Colon | 1.5 mg/kg, daily x 5, i.v. | Not Specified | Tumor elimination | [7] |
| FaDu Xenograft | Head & Neck | 2.5 mg/kg, daily x 5, i.v. | Not Specified | Tumor elimination | [7] |
| SW620 Xenograft | Colon | 2.5 mg/kg, daily x 5, i.v. | Not Specified | Tumor elimination | [7] |
| UM9 Xenograft | Multiple Myeloma | 0.2 mg/kg, 5 days | 86% reduction in initial tumor volume | Delayed tumor growth up to 5 weeks | [8] |
Table 3: Quantitative Analysis of Protein Expression Changes Induced by FL118
| Cell Line | Protein | Treatment Condition | Fold Change (vs. Control) | Reference |
| HCT-8 | Survivin | 10 nM FL118, 24h | ~0.21 | [2] |
| HCT-8 | Activated Caspase-3 | 10 nM FL118, 24h | ~8-fold increase | [2] |
| HCT-8 | Cleaved PARP | 10 nM FL118, 24h | ~31-fold increase | [2] |
| PC-3 | Survivin | 10 nM FL118, 48h | ~0.05 | [5] |
| PC-3 | Mcl-1 | 10 nM FL118, 48h | ~0.12 | [5] |
| PC-3 | Bax | 10 nM FL118, 48h | ~1.43 | [5] |
| PC-3 | Bim | 10 nM FL118, 48h | ~1.74 | [5] |
| HT1376 | Survivin, Mcl-1, XIAP | 10-100 nM FL118, 24-48h | No significant inhibition | [9] |
| T24 | XIAP, Survivin | 10-100 nM FL118, 24-48h | Inhibition observed | [9] |
| UMUC-3 | Mcl-1, Survivin, XIAP | 10-100 nM FL118, 24-48h | Strong inhibition | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of FL118's p53-independent anticancer activity are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of FL118 on cancer cell lines.[10][11][12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
FL118 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of FL118 in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the FL118 dilutions. Include wells with vehicle (DMSO) as a negative control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the FL118 concentration to determine the IC50 value.[11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol, based on standard Annexin V-FITC/PI staining methods, is used to quantify apoptosis induced by FL118.[14][15][16][17][18]
Materials:
-
Cancer cells treated with FL118
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of FL118 for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis
This protocol is for the detection and quantification of changes in the expression of key apoptosis-related proteins following FL118 treatment.[19][20][21]
Materials:
-
Cancer cells treated with FL118
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-XIAP, anti-cIAP2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with FL118, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the p53-independent anticancer activity of FL118.
Caption: FL118's p53-independent mechanism of action.
Caption: Workflow for MTT cell viability assay.
Caption: Simplified signaling cascade of FL118-induced apoptosis.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. google.com [google.com]
- 19. ccr.cancer.gov [ccr.cancer.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Structural Deep Dive: Unraveling the Similarities and Divergences of FL118, Irinotecan, and SN-38
For Immediate Release
This technical guide provides an in-depth analysis of the structural and functional relationships between the novel anti-cancer agent FL118 and the well-established topoisomerase I inhibitor irinotecan, along with its active metabolite, SN-38. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.
Core Structural Comparison
FL118, irinotecan, and SN-38 share a common pentacyclic camptothecin backbone, a structural motif known for its anti-tumor properties. However, key substitutions on this core structure give rise to significant differences in their mechanisms of action, efficacy, and resistance profiles.
Irinotecan is a semi-synthetic, water-soluble prodrug derivative of camptothecin. Its key structural feature is a bulky bis-piperidino side chain at the C-10 position, which enhances its solubility and allows for intravenous administration. In vivo, irinotecan is metabolized by carboxylesterases to its active form, SN-38 .
SN-38 is approximately 100 to 1000 times more potent as a topoisomerase I inhibitor than irinotecan. Structurally, it retains the core camptothecin structure but has a hydroxyl group at the C-10 position, making it more lipophilic than its parent compound.
FL118 (10,11-methylenedioxy-20(S)-camptothecin) is a structurally distinct camptothecin analog. Its defining feature is a methylenedioxy bridge between the C-10 and C-11 positions of the A ring.[1] This modification significantly alters its biological activity, steering it away from potent topoisomerase I inhibition and towards a novel mechanism of action.[2]
Physicochemical Properties
A comparative analysis of the physicochemical properties of FL118, irinotecan, and SN-38 reveals key differences that likely contribute to their distinct pharmacological profiles.
| Property | FL118 | Irinotecan | SN-38 |
| Molecular Weight ( g/mol ) | 392.39 | 586.68 | 392.4 |
| LogP | ~2.5 (estimated) | 3.0 (XLogP3-AA)[3] | 3.4 (XLogP) |
| Hydrogen Bond Donors | 1 | 2[2] | 2 |
| Hydrogen Bond Acceptors | 5 | 8[2] | 5 |
Mechanism of Action: A Tale of Two Pathways
The structural variations between these compounds translate into fundamentally different mechanisms of anti-cancer activity.
Irinotecan and SN-38: The Topoisomerase I Inhibition Pathway
Irinotecan's therapeutic effect is solely dependent on its conversion to SN-38. SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks. These breaks are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
FL118: A Multi-Pronged Attack Independent of Topoisomerase I
In stark contrast to irinotecan and SN-38, FL118 is a poor inhibitor of topoisomerase I.[2] Its potent anti-tumor activity stems from a distinct and multi-faceted mechanism of action. FL118 acts as a potent inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins that is overexpressed in many cancers.[4] Additionally, FL118 has been shown to downregulate other key survival proteins, including Mcl-1, XIAP, and cIAP2.
More recent studies have unveiled a novel aspect of FL118's mechanism, identifying it as a "molecular glue degrader."[4] FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation. The degradation of DDX5, in turn, impacts the expression of critical downstream targets, including the proto-oncogene c-Myc and the mutated oncogene Kras, further contributing to its robust anti-cancer effects.[4]
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize and compare the activities of FL118, irinotecan, and SN-38.
Topoisomerase I Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on topoisomerase I activity.
Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I. Inhibitors prevent this relaxation, leaving the DNA in its supercoiled state.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound (SN-38 or FL118) at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. Supercoiled and relaxed DNA will migrate at different rates, allowing for the quantification of inhibition.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of FL118, irinotecan, or SN-38 for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC50 value for each compound.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
Principle: The assay determines the ability of a single cell to grow into a colony. It provides a measure of the cytostatic or cytotoxic effects of a drug over a longer period.
Protocol Outline:
-
Cell Seeding: A known number of cells are seeded into 6-well plates.
-
Drug Treatment: Cells are treated with the test compounds for a defined period (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Staining: The colonies are fixed with methanol and stained with a solution such as crystal violet.
-
Colony Counting: The number of colonies (typically defined as containing >50 cells) in each well is counted. The plating efficiency and surviving fraction are then calculated to assess the drug's long-term effect on cell survival.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as survivin, Mcl-1, and DDX5.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol Outline:
-
Protein Extraction: Cells are treated with the test compounds, and then lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-survivin), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate and an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.
Conclusion
While FL118, irinotecan, and SN-38 share a common camptothecin scaffold, their structural differences lead to distinct mechanisms of action. Irinotecan and its active metabolite SN-38 are classic topoisomerase I inhibitors. In contrast, FL118 represents a new class of camptothecin analogs that exert their potent anti-cancer effects through the inhibition of key survival proteins like survivin and the degradation of the oncoprotein DDX5, largely independent of topoisomerase I. This unique mechanistic profile suggests that FL118 may overcome resistance mechanisms associated with conventional topoisomerase I inhibitors and holds promise as a novel therapeutic agent in oncology. Further research into the nuanced structure-activity relationships of these compounds will continue to inform the development of next-generation anti-cancer drugs.
References
- 1. FL118-14-Propanol | C24H22N2O7 | CID 164872962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Irinotecan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Irinotecan(1+) | C33H39N4O6+ | CID 36689113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
10,11-Methylenedioxy-20-camptothecin: A Novel Camptothecin Analogue with Potent Anti-Cancer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Methylenedioxy-20-camptothecin, a semi-synthetic analogue of the natural product camptothecin, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. Initially identified as a potent topoisomerase I inhibitor, subsequent research, particularly under the designation FL118, has revealed its unique ability to downregulate key anti-apoptotic proteins, rendering it effective in p53-deficient and drug-resistant cancers. This technical guide provides a comprehensive overview of 10,11-Methylenedioxy-20-camptothecin, including its synthesis, mechanism of action, cytotoxicity data, and detailed experimental protocols for its evaluation.
Introduction
Camptothecin, a quinoline alkaloid isolated from Camptotheca acuminata, is a well-established anti-cancer agent that targets topoisomerase I, an enzyme crucial for DNA replication and transcription. However, its clinical utility is hampered by poor water solubility and adverse side effects. This has spurred the development of numerous analogues with improved pharmacological properties. 10,11-Methylenedioxy-20-camptothecin (also known as MDO-CPT or FL118) is a notable derivative that has demonstrated significantly enhanced potency and a distinct mechanistic profile compared to its parent compound. This guide aims to provide a detailed technical resource for researchers engaged in the study and development of this novel camptothecin analogue.
Chemical Synthesis
The synthesis of 10,11-Methylenedioxy-20-camptothecin is typically achieved through a Friedlander condensation reaction. This involves the reaction of an appropriately substituted tricyclic ketone (representing the C, D, and E rings of the camptothecin core) with 2-amino-4,5-methylenedioxybenzaldehyde.
Characterization Data for 10,11-Methylenedioxy-20-camptothecin (FL118):
-
¹H NMR (Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms in the molecule.
-
¹³C NMR (Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.
-
HRMS (High-Resolution Mass Spectrometry): Determines the precise mass of the molecule, confirming its elemental composition.
Mechanism of Action
10,11-Methylenedioxy-20-camptothecin exhibits a dual mechanism of action, contributing to its potent anti-cancer effects:
3.1. Topoisomerase I Inhibition:
Like other camptothecin analogues, 10,11-Methylenedioxy-20-camptothecin targets topoisomerase I. It stabilizes the covalent complex formed between the enzyme and DNA, known as the cleavable complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis. Studies have shown that 10,11-Methylenedioxy-20-camptothecin is a more potent inhibitor of purified DNA topoisomerase I than the parent compound, camptothecin.[1]
3.2. Downregulation of Anti-Apoptotic Proteins:
A significant and distinguishing feature of 10,11-Methylenedioxy-20-camptothecin, particularly as FL118, is its ability to selectively inhibit the expression of multiple anti-apoptotic proteins.[2][3] This activity appears to be independent of its topoisomerase I inhibitory function at clinically relevant concentrations and is a key contributor to its efficacy, especially in cancers that are resistant to conventional chemotherapy. The primary targets include:
-
Survivin: A member of the inhibitor of apoptosis (IAP) family, which is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation.
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family, which is frequently amplified in cancer and contributes to therapeutic resistance.
-
XIAP (X-linked inhibitor of apoptosis protein): A potent caspase inhibitor that blocks the execution phase of apoptosis.
-
cIAP2 (cellular inhibitor of apoptosis protein 2): Another member of the IAP family that regulates apoptosis and other cellular processes.
This multi-targeted approach circumvents common resistance mechanisms and contributes to the broad-spectrum anti-tumor activity of the compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of 10,11-Methylenedioxy-20-camptothecin (MDO-CPT/FL118)
| Cell Line | Cancer Type | IC50 (nM) | Comparison Compound | IC50 (nM) | Reference |
| HT-29 | Human Colon Carcinoma | 25 | Camptothecin | 180 | [1] |
| A-549 | Human Lung Carcinoma | 8.94 ± 1.54 | Irinotecan | >1000 | [4][5] |
| MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 | Irinotecan | >1000 | [4][5] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | Irinotecan | >1000 | [4][5] |
Experimental Protocols
5.1. Synthesis of 10,11-Methylenedioxy-20-camptothecin (General Procedure):
This protocol is a generalized representation based on the Friedlander condensation method commonly used for camptothecin analogues.
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the tricyclic keto lactone intermediate and 2-amino-4,5-methylenedioxybenzaldehyde in a suitable solvent (e.g., toluene or xylene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 10,11-Methylenedioxy-20-camptothecin.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
5.2. Topoisomerase I Inhibition Assay (DNA Relaxation Assay):
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and BSA).
-
Compound Addition: Add varying concentrations of 10,11-Methylenedioxy-20-camptothecin (dissolved in DMSO) to the reaction mixtures. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA bands.
5.3. In Vitro Cytotoxicity Assay (MTT Assay):
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 10,11-Methylenedioxy-20-camptothecin for a specified duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
5.4. Western Blot Analysis for Anti-Apoptotic Proteins:
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis: Treat cancer cells with 10,11-Methylenedioxy-20-camptothecin for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
5.5. In Vivo Xenograft Model:
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer 10,11-Methylenedioxy-20-camptothecin (formulated in a suitable vehicle) to the treatment group via a specific route (e.g., intraperitoneal, intravenous, or oral) and schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
Mandatory Visualizations
Caption: Topoisomerase I Inhibition Pathway of 10,11-Methylenedioxy-20-camptothecin.
Caption: Anti-Apoptotic Signaling Pathway Targeted by 10,11-Methylenedioxy-20-camptothecin.
Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Molecular Targets of 10,11-Methylenedioxy-20-camptothecin (FL118): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular targets and mechanisms of action of 10,11-Methylenedioxy-20-camptothecin, a novel camptothecin analogue also known as FL118. The document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes the core signaling pathways and experimental workflows.
Core Molecular Targets and Mechanism of Action
10,11-Methylenedioxy-20-camptothecin (FL118) is a potent anti-cancer agent with a multi-targeted mechanism of action that distinguishes it from traditional camptothecin derivatives. While it shares a structural similarity with topoisomerase I inhibitors, its primary anti-tumor efficacy is largely independent of this target.[1][2] The core mechanism of FL118 revolves around its function as a "molecular glue degrader," primarily targeting the oncoprotein DDX5.[1]
Primary Target: DDX5 (p68 RNA Helicase)
The principal molecular target of FL118 is the DEAD-box RNA helicase DDX5 (also known as p68).[1][3] FL118 binds directly to DDX5 with high affinity, leading to its dephosphorylation and subsequent degradation through the ubiquitin-proteasome pathway.[1][4] This action is crucial as DDX5 acts as a master regulator of multiple oncogenic proteins.[1][3]
Downregulation of Anti-Apoptotic and Oncogenic Proteins
By promoting the degradation of DDX5, FL118 effectively downregulates the expression of a suite of anti-apoptotic and oncogenic proteins that are critical for cancer cell survival, proliferation, and treatment resistance. These include:
-
Survivin (BIRC5): A key member of the inhibitor of apoptosis (IAP) family.[3][5]
-
XIAP (X-linked inhibitor of apoptosis protein): Another critical member of the IAP family.[1][5]
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Also a member of the IAP family.[1][5]
-
c-Myc: A potent oncoprotein that drives cell proliferation.[1]
-
Mutant Kras: A frequently mutated oncogene in various cancers.[1]
Inhibition of DNA Repair Pathways
FL118 has been shown to induce DNA double-strand breaks. A key aspect of its mechanism is the subsequent inhibition of the homologous recombination (HR) DNA repair pathway. This is achieved through the downregulation of RAD51, a critical protein in HR, which is a downstream effect of survivin inhibition.[6]
Involvement of the PI3K/AKT/mTOR Pathway
FL118 has also been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1] This inhibition contributes to its overall anti-cancer effects.
The Role of Topoisomerase I
While FL118 is a camptothecin analogue, its anti-tumor activity is not primarily dependent on the inhibition of Topoisomerase I (Topo I).[2][7] Studies have shown that the sensitivity of cancer cells to FL118 is independent of Topo I expression levels.[2] However, FL118 can bind to and inhibit Topo I, and it is hypothesized that this interaction may be responsible for some of the hematopoietic toxicity observed with the compound, similar to other camptothecin derivatives.[2]
Quantitative Data
The following tables summarize the key quantitative data associated with the molecular targets and cytotoxic activity of FL118.
Table 1: Binding Affinity of FL118 for DDX5
| Parameter | Value | Method | Reference |
| Equilibrium Dissociation Constant (KD) | 34.4 nM | Isothermal Titration Calorimetry (ITC) | [1] |
Table 2: Cytotoxicity (IC50) of FL118 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | 24 h | [1] |
| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | 24 h | [1] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | 24 h | [1] |
| HCT116 | Colorectal Carcinoma | Sub-nanomolar | 72 h | [8] |
| HCT-8 | Colon Adenocarcinoma | Sub-nanomolar | 72 h | |
| K562 | Chronic Myeloid Leukemia | 51.9 | Not Specified | [4] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships in the mechanism of action of FL118.
Caption: FL118 binds to DDX5, leading to its degradation and downregulation of key oncoproteins.
Caption: FL118 induces DNA damage and inhibits the homologous recombination repair pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of FL118.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of FL118 on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of FL118 (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by FL118.
-
Cell Treatment: Seed cells (e.g., A549) in a 6-well plate and treat with FL118 (e.g., 10 nM) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol analyzes the effect of FL118 on cell cycle progression.
-
Cell Treatment: Treat cells (e.g., A549) with various concentrations of FL118 (e.g., 2.5, 5, 10 nM) for 48 hours.[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Topoisomerase I DNA Relaxation Assay
This in vitro assay assesses the inhibitory effect of FL118 on Topoisomerase I.
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), 10X Topo I assay buffer, and distilled water.
-
Inhibitor Addition: Add FL118 at the desired concentration (e.g., 1 µM) to the reaction mixture. A known Topo I inhibitor like camptothecin can be used as a positive control.
-
Enzyme Addition: Add purified human Topoisomerase I enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topo I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Caption: A generalized workflow for evaluating the cellular effects of FL118.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 6. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
FL118: A Targeted Approach to Overcoming Cancer Cell Survival by Inhibiting Mcl-1, XIAP, and cIAP2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. A key mechanism behind this resistance is the overexpression of anti-apoptotic proteins. FL118, a novel small molecule, has emerged as a promising therapeutic agent that selectively targets and inhibits the expression of multiple critical anti-apoptotic proteins, including Myeloid Cell Leukemia 1 (Mcl-1), X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2). This technical guide provides a comprehensive overview of the mechanism of action of FL118, focusing on its inhibitory effects on these key survival proteins. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to FL118 and Anti-Apoptotic Proteins
FL118 is a potent, orally active small molecule that demonstrates significant antitumor activity across a range of cancer types.[1][2] Its mechanism of action is distinct from many conventional chemotherapeutics, as it does not directly induce DNA damage but rather modulates the expression of key proteins involved in cell survival and apoptosis.[3] This targeted approach offers the potential for greater efficacy and reduced off-target toxicity.
The primary targets of FL118 discussed in this guide are three key anti-apoptotic proteins:
-
Mcl-1: A member of the Bcl-2 family, Mcl-1 is an essential survival factor for many cancer cells. Its overexpression is associated with resistance to various cancer therapies.[3]
-
XIAP: The most potent endogenous inhibitor of caspases, the executioner enzymes of apoptosis. XIAP directly binds to and neutralizes caspases-3, -7, and -9.[3]
-
cIAP2: Another member of the inhibitor of apoptosis (IAP) family, cIAP2 is involved in regulating cell death and inflammatory signaling pathways.[3]
By downregulating the expression of these proteins, FL118 effectively lowers the threshold for apoptosis, sensitizing cancer cells to cell death signals. Notably, the inhibitory action of FL118 on these targets has been shown to be independent of the p53 tumor suppressor protein status, which is often mutated in cancer, broadening its potential therapeutic window.[2][3]
Mechanism of Action of FL118
Recent studies have elucidated that FL118's primary mechanism of action involves the direct binding to and subsequent degradation of the oncoprotein DDX5 (p68).[4] DDX5 is a DEAD-box RNA helicase that acts as a master regulator of gene expression, controlling the transcription of numerous oncogenes, including Mcl-1, XIAP, and cIAP2.[4] By promoting the dephosphorylation and proteasomal degradation of DDX5, FL118 effectively shuts down the expression of these critical anti-apoptotic proteins.[4]
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Stereospecificity of 20(S)-Camptothecin Derivatives: A Technical Guide to Their Core Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camptothecin, a pentacyclic quinoline alkaloid first isolated from the bark of Camptotheca acuminata, has emerged as a pivotal scaffold in the development of potent anti-cancer agents. Its mechanism of action, the inhibition of human DNA topoisomerase I, is critically dependent on the stereochemistry at the C-20 position. The natural (S)-configuration of the hydroxyl group at this position is essential for the formation of a stable ternary complex with topoisomerase I and DNA, leading to tumor cell death. This technical guide provides an in-depth exploration of the stereospecificity of 20(S)-camptothecin derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
The Critical Role of 20(S)-Stereochemistry
The antitumor activity of camptothecin and its derivatives is intrinsically linked to the (S)-configuration at the 20th carbon. This specific spatial arrangement allows the hydroxyl group to form a crucial hydrogen bond with the Asp533 residue in the active site of topoisomerase I. This interaction stabilizes the enzyme-DNA cleavable complex, trapping the enzyme in a state where it has introduced a single-strand break in the DNA but is unable to re-ligate it. The collision of the replication fork with this stabilized complex leads to irreversible double-strand breaks, ultimately triggering apoptotic cell death. In contrast, the 20(R)-epimer is significantly less active, demonstrating the profound impact of this single chiral center on the biological function of the molecule.
Quantitative Analysis of Structure-Activity Relationships
The development of novel camptothecin derivatives has been guided by extensive structure-activity relationship (SAR) studies. Modifications at various positions of the camptothecin scaffold have been explored to enhance water solubility, improve lactone ring stability, and increase anti-tumor potency. The following tables summarize the in vitro cytotoxicity (IC50 values) of representative 20(S)-camptothecin derivatives against various human cancer cell lines.
| Derivative | Modification | Cell Line | IC50 (µM) | Reference |
| Camptothecin | Parent Compound | HT-29 (Colon) | 0.037 | [1] |
| Camptothecin | Parent Compound | LoVo (Colon) | 0.048 | [1] |
| Camptothecin | Parent Compound | SKOV3 (Ovarian) | 0.041 | [1] |
| Topotecan | 9-(dimethylaminomethyl)-10-hydroxy | MCF7 (Breast) | 0.089 | [2] |
| Topotecan | 9-(dimethylaminomethyl)-10-hydroxy | HCC1419 (Breast) | 0.067 | [2] |
| Irinotecan (SN-38) | 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy (active metabolite SN-38) | Various | Potent | [3] |
| 10-Hydroxycamptothecin | 10-hydroxy | Various | Potent | [3] |
| 7-Ethyl-10-hydroxycamptothecin (SN-38) | 7-ethyl, 10-hydroxy | Various | Potent | [3] |
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol
-
Test compounds (20(S)-camptothecin derivatives) dissolved in DMSO
-
0.5 M EDTA
-
6x DNA Loading Dye
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, add:
-
2 µL 10x Topoisomerase I Assay Buffer
-
0.5 µg supercoiled plasmid DNA
-
1 µL of test compound at various concentrations (or DMSO for control)
-
1 unit of human Topoisomerase I
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Add 4 µL of 6x DNA Loading Dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis at a constant voltage until the DNA bands are well separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Interpretation of Results:
-
Control (no enzyme): A single band corresponding to supercoiled DNA.
-
Control (enzyme, no inhibitor): A band corresponding to relaxed DNA, which migrates slower than supercoiled DNA.
-
Inhibitor: A dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA indicates inhibition of topoisomerase I. The appearance of nicked circular DNA can indicate the stabilization of the cleavable complex.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (20(S)-camptothecin derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to 20(S)-camptothecin derivatives.
Caption: Mechanism of action of 20(S)-camptothecin derivatives.
Caption: Experimental workflow for screening 20(S)-camptothecin derivatives.
Caption: Apoptosis signaling pathway induced by 20(S)-camptothecin.
Conclusion
The stereospecificity at the 20-position of the camptothecin scaffold is a fundamental determinant of its anti-cancer activity. The (S)-configuration is an absolute requirement for the potent inhibition of topoisomerase I, the primary mechanism through which these compounds exert their cytotoxic effects. This technical guide has provided a comprehensive overview of this critical aspect, from quantitative SAR data to detailed experimental protocols and visual representations of the molecular pathways involved. A thorough understanding of the stereochemical requirements of 20(S)-camptothecin derivatives is paramount for the rational design and development of next-generation anti-cancer therapeutics with improved efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 10,11-Methylenedioxy-20-camptothecin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro cytotoxicity of 10,11-Methylenedioxy-20-camptothecin, a potent anti-cancer agent also known as FL118. This document includes summaries of its cytotoxic activity, detailed assay methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to 10,11-Methylenedioxy-20-camptothecin (FL118)
10,11-Methylenedioxy-20-camptothecin is a semi-synthetic analog of camptothecin, a natural alkaloid with potent antitumor activity.[1] Like its parent compound, FL118 primarily functions as a Topoisomerase I (Topo I) inhibitor. By stabilizing the Topo I-DNA covalent complex, it induces DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately leading to cell cycle arrest and apoptosis.[1]
Notably, FL118 exhibits superior anti-cancer activity compared to other camptothecin analogs like irinotecan and topotecan.[2] Its mechanism of action extends beyond Topo I inhibition, as it has been shown to downregulate the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[2][3] This multi-faceted mechanism contributes to its potent cytotoxic effects across a broad range of cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic potential of 10,11-Methylenedioxy-20-camptothecin has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-small cell lung cancer | 8.94 ± 1.54 | [4] |
| NCI-H446 | Small cell lung cancer | 9.48 | [3] |
| MDA-MB-231 | Breast carcinoma | 24.73 ± 13.82 | [4] |
| RM-1 | Mouse prostate carcinoma | 69.19 ± 8.34 | [4] |
| HT-29 | Colon carcinoma | 25 | |
| HCT-116 | Colorectal cancer | < 6.4 | [5] |
| MCF-7 | Breast cancer | < 6.4 | [5] |
| HepG-2 | Liver cancer | < 6.4 | [5] |
| ES-2 | Ovarian cancer | Data not specified | [4] |
| SK-O-V3 | Ovarian cancer | Data not specified | [4] |
| LOVO | Colon cancer | Lower than SN38 | [2] |
| LS1034 | Colon cancer | Lower than SN38 | [2] |
Experimental Protocols
This section provides detailed protocols for three common in vitro assays to assess the cytotoxicity of 10,11-Methylenedioxy-20-camptothecin: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC/PI assay for apoptosis detection.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
10,11-Methylenedioxy-20-camptothecin stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 10,11-Methylenedioxy-20-camptothecin in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] Use a reference wavelength of >650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]
Materials:
-
10,11-Methylenedioxy-20-camptothecin stock solution (in DMSO)
-
Complete cell culture medium
-
LDH Assay Kit (containing substrate, cofactor, and dye solutions)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[10]
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance (from wells with medium only) from the absorbance of the treated and control wells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
LDH Assay Workflow
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by FITC-conjugated Annexin V.[11] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]
Materials:
-
10,11-Methylenedioxy-20-camptothecin stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with 10,11-Methylenedioxy-20-camptothecin for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[3]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage not related to apoptosis)
-
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Signaling Pathways
10,11-Methylenedioxy-20-camptothecin exerts its cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation.
Topoisomerase I Inhibition and Apoptosis Induction
The primary mechanism of action involves the inhibition of Topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Topoisomerase I Inhibition Pathway
Caption: Inhibition of Topoisomerase I by 10,11-Methylenedioxy-20-camptothecin.
Downregulation of Anti-Apoptotic Pathways
FL118 also induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway and downregulating the expression of survivin and other inhibitor of apoptosis (IAP) proteins.[4][9]
Anti-Apoptotic Signaling Inhibition
Caption: Inhibition of pro-survival pathways by 10,11-Methylenedioxy-20-camptothecin.
References
- 1. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 2. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. static.igem.org [static.igem.org]
Determining the IC50 Values of FL118 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL118 is a potent small molecule inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) protein family. It has demonstrated significant anti-tumor activity across a range of cancer types. A critical step in evaluating the efficacy of FL118 is the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines. This document provides detailed application notes on the mechanism of action of FL118, a summary of its IC50 values in different cancer cell lines, and comprehensive protocols for determining these values experimentally.
Introduction to FL118
FL118, a camptothecin analogue, is an orally active and potent inhibitor of survivin.[1] Its primary mechanism of action involves binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1] This, in turn, regulates the expression of several key proteins involved in cancer cell survival and proliferation, including survivin, Mcl-1, XIAP, and cIAP2.[1][2] FL118 has been shown to induce apoptosis and inhibit tumor growth in a manner that can be independent of the p53 tumor suppressor protein status, making it a promising therapeutic agent for a broad spectrum of cancers.[2][3]
FL118 Signaling Pathways
FL118 exerts its anti-cancer effects by modulating multiple signaling pathways. A key pathway inhibited by FL118 is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[1] Furthermore, FL118's interaction with DDX5 leads to the downregulation of anti-apoptotic proteins like survivin, Mcl-1, XIAP, and cIAP2.[1][2][4] The compound has also been shown to activate the p53 signaling pathway in cancer cells with wild-type p53, leading to senescence.[3][5] In p53-deficient tumors, FL118 primarily induces apoptosis.[3]
IC50 Values of FL118 in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for FL118 in a selection of human cancer cell lines. These values highlight the potent and broad-spectrum anti-cancer activity of FL118.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Incubation Time (h) |
| A549 | Lung Carcinoma | 8.94 ± 1.54 | Not Specified | 24 |
| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | Not Specified | 24 |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | Not Specified | 24 |
| 2008 | Ovarian Cancer | 37.28 | SRB Assay | 72 |
| ES-2 | Ovarian Cancer | Varies (0-200 nM) | MTT Assay | 24, 48, 72 |
| SK-O-V3 | Ovarian Cancer | Varies (0-200 nM) | MTT Assay | 24, 48, 72 |
| HCT-116 | Colorectal Cancer | < 6.4 | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | < 6.4 | Not Specified | Not Specified |
| HepG-2 | Liver Cancer | < 6.4 | Not Specified | Not Specified |
| NCI-H446 | Small Cell Lung Cancer | 9.48 | SRB Assay | 72 |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay method, cell density, and incubation time.
Experimental Protocols
Determining IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
FL118 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)[6]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
FL118 Treatment:
-
Prepare serial dilutions of FL118 in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of FL118. Include a vehicle control (medium with the same concentration of DMSO used for the highest FL118 concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each FL118 concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the FL118 concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Determining IC50 using the Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of SRB to bind to protein components of cells.
-
Cancer cell line of interest
-
Complete cell culture medium
-
FL118 stock solution
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Microplate reader
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold TCA (10% w/v) to each well without removing the medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water.
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Shake the plate on a shaker for 5 minutes to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Follow step 6 from the MTT assay protocol to calculate the IC50 value.
Conclusion
FL118 is a promising anti-cancer agent with a multi-faceted mechanism of action. The protocols provided herein offer robust and reproducible methods for determining the IC50 values of FL118 in various cancer cell lines. Accurate determination of these values is essential for the preclinical evaluation of FL118 and for guiding its further development as a potential cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Western Blot Analysis of Survivin Expression Following FL118 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118 is a novel camptothecin analogue that has demonstrated superior antitumor activity in various cancer models.[1][2] One of its key mechanisms of action is the selective inhibition of several anti-apoptotic proteins, most notably survivin.[2][3] Survivin, a member of the inhibitor of apoptosis (IAP) family, is overexpressed in most human cancers and is associated with tumor progression, chemoresistance, and poor prognosis. Therefore, monitoring the expression of survivin in response to FL118 treatment is crucial for understanding its therapeutic efficacy and mechanism of action. This document provides detailed protocols for performing Western blot analysis to quantify changes in survivin expression in cancer cells treated with FL118.
Key Signaling Pathway
FL118 exerts its effect on survivin expression through a multi-faceted mechanism. A key pathway involves the binding of FL118 to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent proteasomal degradation.[3] DDX5 is a master regulator that controls the expression of multiple oncogenic proteins, including survivin.[3] By degrading DDX5, FL118 effectively downregulates the transcription and translation of the BIRC5 gene, which encodes for survivin. This leads to a significant reduction in cellular survivin levels, thereby promoting apoptosis in cancer cells.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 10,11-Methylenedioxy-20-camptothecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Methylenedioxy-20-camptothecin is a semi-synthetic derivative of camptothecin (CPT), a natural alkaloid isolated from the tree Camptotheca acuminata.[1] Camptothecins are a class of potent anti-cancer agents that function as Topoisomerase I (Top1) inhibitors.[1][2] Top1 plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix.[1][3] Camptothecin and its derivatives exert their cytotoxic effects by trapping the Top1-DNA covalent complex.[2] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[1][3] During the S phase of the cell cycle, the collision of the replication fork with these complexes converts the single-strand breaks into lethal double-strand breaks, triggering a DNA damage response (DDR).[3] This response typically leads to cell cycle arrest in the S and G2/M phases, providing an opportunity for DNA repair or, if the damage is too extensive, the induction of apoptosis.[2][]
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of 10,11-Methylenedioxy-20-camptothecin on the cell cycle of cancer cells. The methodologies described herein are fundamental for characterizing the cytostatic and cytotoxic activity of this novel camptothecin analog.
Mechanism of Action: Signaling Pathway
The proposed signaling pathway for 10,11-Methylenedioxy-20-camptothecin-induced cell cycle arrest is initiated by its interaction with the Topoisomerase I-DNA complex. The subsequent DNA damage activates a cascade of signaling events that culminate in cell cycle arrest and apoptosis.
Caption: Signaling pathway of 10,11-Methylenedioxy-20-camptothecin.
Data Presentation: Quantitative Cell Cycle Analysis
The following tables present hypothetical, yet representative, quantitative data on the effects of 10,11-Methylenedioxy-20-camptothecin on the cell cycle distribution of a human colon cancer cell line (e.g., HCT116). This data is typically obtained through flow cytometry analysis of propidium iodide-stained cells.
Table 1: Cell Cycle Distribution of HCT116 Cells Treated with 10,11-Methylenedioxy-20-camptothecin for 24 Hours
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 0.1 | 48.7 ± 2.8 | 35.1 ± 2.9 | 16.2 ± 1.5 |
| 1 | 35.4 ± 3.5 | 45.8 ± 3.2 | 18.8 ± 2.1 |
| 10 | 20.1 ± 2.2 | 58.3 ± 4.1 | 21.6 ± 2.5 |
Table 2: Time-Course Effect of 1 µM 10,11-Methylenedioxy-20-camptothecin on HCT116 Cell Cycle Distribution
| Treatment Time (Hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 12 | 42.1 ± 3.3 | 40.2 ± 3.0 | 17.7 ± 1.9 |
| 24 | 35.4 ± 3.5 | 45.8 ± 3.2 | 18.8 ± 2.1 |
| 48 | 25.9 ± 2.7 | 30.1 ± 2.8 | 44.0 ± 3.6 |
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the impact of 10,11-Methylenedioxy-20-camptothecin on the cancer cell cycle.
Caption: Workflow for cell cycle analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HCT116, U87-MG, MCF-7) in tissue culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical seeding density is 0.5 x 10^6 cells/mL.[5]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of 10,11-Methylenedioxy-20-camptothecin in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 10,11-Methylenedioxy-20-camptothecin. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.[5]
-
Incubation: Incubate the treated cells for the desired time points (e.g., 12, 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[6][7][8][9]
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Fixation:
-
Resuspend the cell pellet gently by vortexing.
-
While vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 1 x 10^6 cells/mL.[7]
-
Incubate the cells for at least 30 minutes at 4°C for fixation. Cells can be stored at -20°C for several weeks at this stage.[7]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.[7] The RNase A is crucial for degrading RNA, ensuring that the PI dye stoichiometrically binds only to DNA.[10]
-
Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the DNA content histogram.[10]
-
Collect data for at least 10,000 events per sample.
-
The resulting histogram will show peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). The region between these two peaks represents the S phase.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins
Western blotting can be used to investigate the molecular mechanisms underlying the observed cell cycle arrest by examining the expression levels of key regulatory proteins.
-
Protein Extraction:
-
After treatment with 10,11-Methylenedioxy-20-camptothecin, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cell cycle regulatory proteins overnight at 4°C. Key proteins to investigate include:
-
G1/S transition: Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27.
-
G2/M transition: Cyclin B1, CDK1 (Cdc2).
-
DNA damage response: Phospho-H2AX (γH2AX), phospho-Chk1, phospho-Chk2.
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of 10,11-Methylenedioxy-20-camptothecin on the cancer cell cycle. By employing these methodologies, researchers can elucidate the compound's mechanism of action, determine its potency in inducing cell cycle arrest, and identify the key molecular players involved in the cellular response. This comprehensive analysis is a critical step in the preclinical evaluation of this promising anti-cancer agent.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 5. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 8. scribd.com [scribd.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Inducing Apoptosis with FL118 in A549 and NCI-H446 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL118, a novel camptothecin analogue, has demonstrated potent anticancer activity by inducing apoptosis in various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the apoptotic effects of FL118 in two distinct lung cancer cell lines: A549 (non-small cell lung cancer) and NCI-H446 (small cell lung cancer). The provided protocols and data will guide researchers in evaluating FL118's efficacy and mechanism of action in these preclinical models.
Introduction
FL118 is a promising small molecule inhibitor that targets several key anti-apoptotic proteins, making it an attractive candidate for cancer therapy. It has been shown to selectively inhibit the expression of survivin, Mcl-1, XIAP, and cIAP2, ultimately leading to programmed cell death.[1][2] This document outlines the methodologies to investigate FL118-induced apoptosis in A549 and NCI-H446 cells, covering cell viability, apoptosis assays, and protein expression analysis.
Data Presentation
Table 1: Cell Viability (IC50) of FL118
| Cell Line | FL118 IC50 (nM) | Incubation Time (hours) | Assay Method |
| A549 | 8.94 ± 1.54 | 72 | MTT Assay[3] |
Note: Data for NCI-H446 with FL118 was not explicitly found in the provided search results. A derivative of FL118, compound 12e, has been shown to inhibit NCI-H446 proliferation.[4]
Table 2: FL118-Induced Apoptosis in A549 Cells
| FL118 Concentration (nM) | Percentage of Apoptotic Cells (%) | Incubation Time (hours) | Assay Method |
| 0 (Control) | 3.3 | 48 | Annexin V-FITC/PI Staining[5] |
| 10 | 22.9 | 48 | Annexin V-FITC/PI Staining[5] |
| 20 | 35.8 | 48 | Annexin V-FITC/PI Staining[5] |
Table 3: Effect of FL118 on Apoptosis-Related Protein Expression in A549 Cells
| Protein | FL118 Concentration (nM) | Change in Expression |
| Survivin | 10, 100 | Downregulation[6] |
| Bcl-2 | 5, 10, 20 | Decrease[5] |
| Bax | 5, 10, 20 | Marked Increase[5] |
| Cleaved PARP | 5, 10, 20 | Marked Increase[5] |
Note: While direct quantitative data for FL118 on NCI-H446 is limited, a derivative (12e) has been shown to down-regulate survivin, Bcl-2, Mcl-1, and XIAP in this cell line.[4]
Signaling Pathways and Experimental Workflows
Caption: FL118-induced apoptotic signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture
-
Cell Lines: A549 (ATCC® CCL-185™) and NCI-H446 (ATCC® HTB-171™).
-
Culture Medium:
-
A549: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
NCI-H446: RPMI-1640 Medium (ATCC® 30-2001™) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7]
-
Cell Seeding: Seed A549 or NCI-H446 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
FL118 Treatment: Prepare serial dilutions of FL118 in culture medium. Replace the medium in each well with 100 µL of the FL118 solutions. Include vehicle-treated (DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[8][9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of FL118 for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blotting for Apoptosis-Related Proteins
This protocol outlines the general steps for western blot analysis of key apoptotic proteins.[10][11]
-
Cell Lysis: After treatment with FL118, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Survivin, Bcl-2, Bax, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The protocols and data presented in this document provide a framework for investigating the apoptotic effects of FL118 in A549 and NCI-H446 lung cancer cells. FL118 demonstrates significant pro-apoptotic activity in A549 cells by modulating key regulatory proteins. Further investigation is warranted to quantify its efficacy and elucidate the precise molecular mechanisms in NCI-H446 cells. These studies will contribute to the preclinical evaluation of FL118 as a potential therapeutic agent for lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [iro.uiowa.edu]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vivo Xenograft Models to Test FL118 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118 is a novel camptothecin analogue with potent anti-cancer activity demonstrated in a variety of preclinical cancer models.[1] It exhibits a distinct mechanism of action compared to other camptothecin derivatives like irinotecan and topotecan, notably by selectively inhibiting the expression of key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status.[1][2] The primary molecular target of FL118 has been identified as the oncoprotein DDX5 (p68), which acts as a master regulator for several oncogenic proteins such as survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[3] By binding to and promoting the degradation of DDX5, FL118 effectively downregulates these critical survival pathways, leading to apoptosis and tumor growth inhibition.[3] Furthermore, FL118 has been shown to overcome resistance to conventional chemotherapies.[3]
In vivo xenograft models are indispensable tools for evaluating the preclinical efficacy of novel anti-cancer compounds like FL118. These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide a physiologically relevant system to study drug response, pharmacokinetics, and pharmacodynamics. This document provides detailed application notes and protocols for utilizing both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to assess the anti-tumor activity of FL118.
Mechanism of Action of FL118
FL118 exerts its anti-tumor effects through a multi-faceted mechanism centered on the degradation of the DDX5 oncoprotein. This leads to the subsequent downregulation of multiple survival proteins, culminating in cancer cell apoptosis.
Caption: FL118 binds to DDX5, leading to its degradation and subsequent downregulation of survival proteins.
Data Presentation: FL118 Efficacy in Xenograft Models
The following tables summarize the anti-tumor efficacy of FL118 in various xenograft models as reported in the literature.
| Cancer Type | Xenograft Model | FL118 Dosage and Schedule | Route | Outcome |
| Colon Cancer | HCT-116 (Irinotecan-Resistant) | 1.5 mg/kg, weekly x 4 | IP | Significant tumor growth inhibition compared to irinotecan |
| Colon Cancer | SW620 | 3.5 mg/kg, weekly x 4 | IV | Tumor regression |
| Colon Cancer | LOVO | 0.5 mg/kg and 0.75 mg/kg, weekly | IP | Dose-dependent tumor growth inhibition |
| Colon Cancer | LOVO (SN38-Resistant) | 1.0 mg/kg, weekly | IP | Significant tumor growth inhibition |
| Lung Cancer | H460 (Irinotecan-Resistant) | 1.5 mg/kg, weekly x 4 | IP | Significant tumor growth inhibition compared to irinotecan |
| Head & Neck Cancer | FaDu | 3.5 mg/kg, weekly x 4 | IV | Tumor regression |
| Pancreatic Cancer | PDX14244 | Not Specified (qw x 4) | Not Specified | Tumor elimination |
| Pancreatic Cancer | PDX17624 | Not Specified (qw x 4) | Not Specified | Tumor elimination |
| Pancreatic Cancer | PDX10978 | Not Specified (qw x 4) | Not Specified | Delayed tumor growth |
| Pancreatic Cancer | PDX10978 (with Gemcitabine) | Not Specified (qw x 4) | Not Specified | Tumor elimination |
Experimental Workflow for FL118 In Vivo Studies
A typical workflow for assessing the efficacy of FL118 in a xenograft model is outlined below.
Caption: Workflow for FL118 efficacy testing in xenograft models from establishment to analysis.
Experimental Protocols
FL118 Formulation for In Vivo Administration
A Tween 80-free formulation suitable for intravenous (IV) administration has been developed to improve the therapeutic index of FL118.[4]
Materials:
-
FL118 powder
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of FL118 in DMSO.
-
In a separate sterile tube, dissolve HP-β-CD in sterile saline.
-
Slowly add the FL118/DMSO stock solution to the HP-β-CD/saline solution while vortexing to achieve the final desired concentrations.
-
A typical formulation contains 0.1-0.5 mg/mL FL118, 5% DMSO, and 0.05-0.25% (w/v) HP-β-CD in saline.[4]
-
The corresponding vehicle control should contain the same concentrations of DMSO and HP-β-CD in saline without FL118.[4]
-
Sterile filter the final formulation through a 0.22 µm filter before injection.
Establishment of Subcutaneous Xenograft Models
This protocol describes the establishment of a cell line-derived xenograft (CDX) model. The procedure for a patient-derived xenograft (PDX) model is similar but involves the implantation of small tumor fragments instead of a cell suspension.
Materials:
-
Human cancer cell line (e.g., HCT-116, SW620)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., athymic nude, SCID, or NOD/SCID)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Protocol:
-
Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Anesthetize the mouse and clean the injection site (typically the flank) with an alcohol wipe.
-
Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
FL118 Administration and Tumor Monitoring
Materials:
-
FL118 formulation and vehicle control
-
Appropriate syringes and needles for the chosen administration route (e.g., 27-gauge for IV tail vein, 25-gauge for IP)
-
Digital calipers
-
Animal scale
Protocol:
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Administer FL118 or vehicle control according to the planned dosage and schedule (e.g., 1.5 mg/kg, weekly via intraperitoneal injection).[3]
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for the duration of the study.
Evaluation of Anti-Tumor Efficacy
At the end of the study, the efficacy of FL118 is determined by comparing the tumor growth in the treated group to the control group.
Tumor Growth Inhibition (TGI): TGI can be calculated at a specific time point using the following formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100
Endpoint Analysis:
-
At the study endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Process a portion of the tumor for biomarker analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).
Biomarker Analysis
Western Blot for Target Protein Expression:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Separate 30-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., survivin, Mcl-1, DDX5) and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) for Target Protein Expression:
-
Fix tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies against target proteins.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Analyze the slides under a microscope to assess the expression and localization of the target proteins.
These protocols provide a comprehensive framework for researchers to effectively utilize in vivo xenograft models to investigate the anti-tumor efficacy and mechanism of action of FL118. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the preclinical evaluation of this promising anti-cancer agent.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FL118 Dosing and Administration in Murine Models
These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for the dosing and administration of the novel anti-cancer agent FL118 in mice. The information is compiled from various preclinical studies and is intended to guide the design and execution of in vivo experiments.
Core Principles of FL118 Administration
FL118 is a small molecule inhibitor of several key cancer survival-associated proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2][3] Its administration in preclinical mouse models has been explored through various routes and schedules to optimize its therapeutic index and anti-tumor efficacy. The choice of formulation, administration route, and dosing schedule can significantly impact the maximum tolerated dose (MTD) and the therapeutic outcome.
Data Presentation: Dosing and Efficacy Summary
The following tables summarize the quantitative data on FL118 dosing schedules, administration routes, and their observed anti-tumor effects in different murine xenograft models.
Table 1: Maximum Tolerated Doses (MTD) of FL118 with Different Formulations and Administration Routes
| Formulation | Administration Route | Dosing Schedule | MTD (mg/kg) | Reference |
| Tween 80-containing | Intraperitoneal (i.p.) | daily x 5 | 0.2 | [4] |
| Tween 80-containing | Intraperitoneal (i.p.) | every other day x 3 (q2 x 3) | 0.5 | [4] |
| Tween 80-containing | Intraperitoneal (i.p.) | weekly x 4 | 1.5 | [4] |
| Tween 80-free | Intravenous (i.v.) | daily x 5 | 1.5 - 2.5 | [1] |
| Tween 80-free | Intravenous (i.v.) | every other day x 5 (q2 x 5) | 1.5 - 2.5 | [5] |
| Tween 80-free | Intravenous (i.v.) | weekly x 4 | 3.5 - 5.0 | [5][6] |
| Not Specified | Oral Gavage | weekly x 4 | 10 | [7] |
Table 2: Anti-Tumor Efficacy of FL118 in Murine Xenograft Models
| Tumor Model | Administration Route | Dosing Schedule | Dose (mg/kg) | Outcome | Reference |
| FaDu (Head & Neck) | Intravenous (i.v.) | daily x 5 | 1.5 | Tumor growth inhibition | [1] |
| FaDu (Head & Neck) | Intravenous (i.v.) | daily x 5 | 2.5 | Tumor growth inhibition | [1] |
| FaDu (Head & Neck) | Intravenous (i.v.) | q2 x 5 | 1.5 | Tumor growth inhibition | [5] |
| FaDu (Head & Neck) | Intravenous (i.v.) | q2 x 5 | 2.5 | Tumor growth inhibition | [5] |
| FaDu (Head & Neck) | Intravenous (i.v.) | weekly x 4 | 3.5 | Anti-tumor activity | [6] |
| FaDu (Head & Neck) | Intravenous (i.v.) | weekly x 4 | 5.0 | Anti-tumor activity | [6] |
| SW620 (Colon) | Intravenous (i.v.) | daily x 5 | 1.5 | Tumor growth inhibition | [1] |
| SW620 (Colon) | Intravenous (i.v.) | daily x 5 | 2.5 | Tumor growth inhibition | [1] |
| SW620 (Colon) | Intravenous (i.v.) | q2 x 5 | 1.5 | Tumor growth inhibition | [5] |
| SW620 (Colon) | Intravenous (i.v.) | q2 x 5 | 2.5 | Tumor growth inhibition | [5] |
| SW620 (Colon) | Intravenous (i.v.) | weekly x 4 | 3.5 | Anti-tumor activity | [6] |
| SW620 (Colon) | Intravenous (i.v.) | weekly x 4 | 5.0 | Anti-tumor activity | [6] |
| ES-2 (Ovarian) | Oral Gavage | weekly | 5 | Dose-dependent tumor suppression | [8] |
| ES-2 (Ovarian) | Oral Gavage | weekly | 10 | Dose-dependent tumor suppression | [8] |
Experimental Protocols
FL118 Formulation
a) Tween 80-Containing Formulation (for Intraperitoneal Administration):
-
Composition: 5% DMSO, 20% Tween 80, and 75% saline.[4]
-
Preparation:
-
Dissolve FL118 powder in DMSO to create a stock solution.
-
Add Tween 80 to the solution and mix thoroughly.
-
Add saline to the desired final volume and vortex to ensure a homogenous solution.
-
-
Note: This formulation is not recommended for intravenous administration due to potential toxicity.[4]
b) Tween 80-Free Formulation (for Intravenous Administration):
-
While the exact composition of the Tween 80-free formulation is proprietary, it is described as an i.v.-compatible solution that allows for higher MTDs compared to the Tween 80-containing formulation.[1][5] Researchers should refer to specific publications or manufacturers for details on preparing this formulation.
Animal Models and Tumor Implantation
-
Animal Strain: Severe combined immunodeficiency (SCID) mice or BALB/c nude mice are commonly used.[7][8]
-
Tumor Cell Lines: Human cancer cell lines such as FaDu (head and neck), SW620 (colon), HCT-8 (colon), and ES-2 (ovarian) have been utilized in xenograft models.[1][8][9]
-
Implantation:
Administration of FL118
a) Intravenous (i.v.) Injection:
-
Procedure: Administer the Tween 80-free formulation of FL118 via the tail vein.
-
Dosing Schedules:
b) Intraperitoneal (i.p.) Injection:
-
Procedure: Administer the Tween 80-containing formulation of FL118 into the peritoneal cavity.
-
Dosing Schedules:
c) Oral Gavage:
-
Procedure: Administer FL118 solution directly into the stomach using a gavage needle.
-
Dosing Schedule:
-
Once a week: For a duration of 20 days.[8]
-
Monitoring and Endpoint
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., ~2000 mm³) or if significant toxicity is observed.[4]
Visualizations
Signaling Pathway of FL118
Caption: FL118 mechanism of action.
Experimental Workflow for FL118 In Vivo Studies
Caption: Workflow for in vivo FL118 efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
Formulation of 10,11-Methylenedioxy-20-camptothecin for Intravenous Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of 10,11-Methylenedioxy-20-camptothecin (herein referred to as CPT-MD) for intravenous administration. Due to the poor water solubility of CPT-MD, these protocols focus on enabling its delivery via parenteral routes through prodrug and liposomal formulation strategies.
Introduction
10,11-Methylenedioxy-20-camptothecin is a potent derivative of camptothecin, a cytotoxic quinoline alkaloid that inhibits topoisomerase I. This enzyme is crucial for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, CPT-MD leads to DNA damage and apoptosis in cancer cells. However, its clinical development is hampered by extremely poor water solubility, necessitating advanced formulation strategies for intravenous administration. This document outlines two primary approaches to overcome this challenge: a water-soluble prodrug strategy and a liposomal encapsulation method.
Data Presentation
The following tables summarize key quantitative data related to the formulation and characterization of CPT-MD.
Table 1: Solubility of CPT-MD and its Glycinate Ester Prodrug
| Compound | Solvent | Solubility |
| CPT-MD | Water | < 0.1 µg/mL |
| CPT-MD | DMSO | > 10 mg/mL |
| CPT-MD 20(S)-glycinate ester | Water | 4-16 fold increase compared to CPT-MD |
Table 2: Exemplary Liposomal Formulation of a Camptothecin Derivative
| Component | Molar Ratio | Concentration (mM) |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | - | 50 |
| Camptothecin Derivative | - | 1-5 |
| Ethanol (for injection method) | - | As required |
| Saline (0.9% NaCl) | - | As required |
| Resulting Liposome Size | ~100 nm |
Table 3: In Vitro Cytotoxicity of a CPT-MD Derivative (11b) in Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
| A-549 (Human Lung Carcinoma) | 8.94 ± 1.54 |
| MDA-MB-231 (Human Breast Carcinoma) | 24.73 ± 13.82 |
| RM-1 (Mouse Prostate Carcinoma) | 48.27 |
Experimental Protocols
Protocol 1: Synthesis of Water-Soluble 20(S)-glycinate Ester of CPT-MD (Prodrug Approach)
This protocol describes a general method for the synthesis of a water-soluble glycinate ester prodrug of CPT-MD, adapted from procedures for similar camptothecin analogs.
Materials:
-
10,11-Methylenedioxy-20(S)-camptothecin (CPT-MD)
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Esterification:
-
Dissolve CPT-MD (1 equivalent) and Boc-Gly-OH (1.5 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting Boc-protected CPT-MD glycinate ester by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the CPT-MD 20(S)-glycinate ester trifluoroacetate salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Preparation of CPT-MD Loaded Liposomes by Ethanol Injection Method
This protocol details the preparation of small unilamellar vesicles (SUVs) encapsulating CPT-MD using the ethanol injection method.[1]
Materials:
-
10,11-Methylenedioxy-20-camptothecin (CPT-MD)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other suitable lipids
-
Ethanol, absolute
-
Saline (0.9% NaCl), sterile-filtered
-
Syringe pump
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
Preparation of Organic Phase:
-
Dissolve POPC (e.g., to a final concentration of 50 mM) and CPT-MD (e.g., 1-5 mM) in absolute ethanol.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Liposome Formation:
-
Place the desired volume of sterile-filtered saline into a beaker on a magnetic stirrer and stir at a constant, moderate speed.
-
Draw the lipid-drug ethanol solution into a syringe.
-
Mount the syringe on a syringe pump.
-
Inject the organic phase into the stirring aqueous phase at a slow, controlled rate (e.g., 100 µL/min).
-
The spontaneous formation of liposomes will occur upon injection, resulting in a slightly opalescent dispersion.
-
-
Purification and Characterization:
-
To remove non-encapsulated drug and ethanol, the liposomal dispersion can be dialyzed against saline or purified by size exclusion chromatography.
-
Characterize the liposomes for size distribution and zeta potential using dynamic light scattering (DLS).
-
Determine the drug encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and the liposomal pellet using a validated analytical method such as HPLC.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for CPT-MD Quantification
This protocol provides a general HPLC method for the quantification of CPT-MD, which can be adapted for formulation analysis and stability studies.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 45:55 v/v), potentially with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360-370 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of CPT-MD in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For liposomal formulations, disrupt the liposomes to release the encapsulated drug (e.g., by adding a suitable solvent like methanol or a detergent).
-
Dilute the samples with the mobile phase to a concentration within the calibration range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to CPT-MD.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of CPT-MD in the samples from the calibration curve.
-
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic activity of CPT-MD formulations against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]
Materials:
-
Cancer cell line of interest (e.g., A-549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
CPT-MD formulation and vehicle control
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the CPT-MD formulation in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Experimental workflow for the formulation and evaluation of CPT-MD.
Caption: Mechanism of action of CPT-MD via Topoisomerase I inhibition.
References
- 1. [PDF] Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo | Semantic Scholar [semanticscholar.org]
- 2. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camptothecin cytotoxic effects in vitro: dependency on exposure duration and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring Cell Proliferation with FL118 using the Sulforhodamine B (SRB) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
FL118, a derivative of camptothecin, is a novel anti-cancer agent with potent and broad-spectrum anti-tumor activity.[1] Its mechanism of action is multifaceted, primarily functioning as a survivin inhibitor.[2][3] FL118 has been shown to inhibit the expression of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of the p53 tumor suppressor protein status.[3][4][5] This makes it a promising therapeutic candidate for a wide range of cancers, including those resistant to conventional therapies.[4] Furthermore, FL118 can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase.[2][6]
The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method used for determining cell density and cytotoxicity.[7][8] The assay relies on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions.[9][10][11] The amount of bound dye is directly proportional to the total protein mass, which in turn correlates with the cell number.[12] This method is simple, reproducible, and offers a stable end-point, making it suitable for high-throughput screening of cytotoxic compounds.[13][14]
This application note provides a detailed protocol for utilizing the SRB assay to quantify the anti-proliferative effects of FL118 on adherent cancer cell lines.
FL118: Mechanism of Action
FL118 exerts its anti-cancer effects through the modulation of several key signaling pathways. A primary target of FL118 is the oncoprotein DDX5, which it binds to, leading to its dephosphorylation and subsequent degradation.[2][15] The downregulation of DDX5 results in the reduced expression of several oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-MYc, and mutant KRas.[2][5] The inhibition of these anti-apoptotic proteins shifts the cellular balance towards apoptosis.[4] Additionally, FL118 has been observed to inhibit the PI3K/AKT/mTOR signaling pathway and can activate the p53 pathway in cancer cells with wild-type p53.[2][4][16]
Caption: FL118 signaling pathway.
Sulforhodamine B (SRB) Assay: Principle and Workflow
The SRB assay is a cell proliferation and cytotoxicity assay that relies on the measurement of total cellular protein content.[8] The bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins under acidic conditions.[13] The protocol involves four main steps: cell treatment, fixation, staining with SRB, and measurement of absorbance after solubilization.[9][10]
Caption: SRB assay experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well plates.
-
Cell Lines: Appropriate cancer cell line(s) of interest.
-
Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
FL118: Stock solution prepared in DMSO.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: 0.25% solution.
-
Trichloroacetic Acid (TCA): 50% (w/v) solution in water. Store at 4°C.
-
Sulforhodamine B (SRB) Staining Solution: 0.4% (w/v) SRB in 1% (v/v) acetic acid.
-
Washing Solution: 1% (v/v) acetic acid in water.
-
Solubilization Buffer: 10 mM Tris base solution, pH 10.5.
-
Equipment: 96-well flat-bottom microplates, multichannel pipette, microplate reader, humidified incubator (37°C, 5% CO2).
-
Cell Seeding: a. Harvest exponentially growing cells using trypsin-EDTA. b. Neutralize trypsin with culture medium containing FBS and centrifuge to pellet the cells. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to the desired seeding density (typically 5,000-20,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of FL118 in culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest FL118 concentration) and a medium-only blank. b. After 24 hours of incubation, carefully remove the medium from the wells. c. Add 100 µL of the FL118 dilutions, vehicle control, or blank medium to the respective wells. d. Incubate the plate for the desired treatment period (e.g., 72 hours).[13]
-
Cell Fixation: a. After the incubation period, gently add 25-50 µL of cold 50% TCA to each well without removing the supernatant, resulting in a final TCA concentration of 10-16.7%.[9] b. Incubate the plate at 4°C for 1 hour to fix the cells.[13]
-
SRB Staining: a. Carefully discard the supernatant and wash the plates four to five times with slow-running tap water or 1% acetic acid.[7][13] b. Remove any excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air-dry completely at room temperature. c. Add 50-100 µL of 0.4% SRB solution to each well.[7] d. Incubate at room temperature for 15-30 minutes, protected from light.[13]
-
Washing and Solubilization: a. Quickly discard the SRB solution and wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[13] b. Allow the plates to air-dry completely. c. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7][17] d. Place the plate on an orbital shaker for 10-20 minutes to ensure complete solubilization of the dye.
-
Absorbance Measurement: a. Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[13][17]
Data Presentation and Analysis
The anti-proliferative effect of FL118 is typically expressed as the percentage of growth inhibition. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that causes 50% inhibition of cell growth, can be determined by plotting the percentage of growth inhibition against the log of the drug concentration.
Calculation of Percent Growth Inhibition:
-
% Growth Inhibition = (1 - (OD_Treated / OD_VehicleControl)) * 100
Example Data:
The following table represents hypothetical data from an SRB assay performed on a human colorectal cancer cell line (e.g., HCT116) treated with varying concentrations of FL118 for 72 hours.
| FL118 Conc. (nM) | Mean OD (565 nm) | Std. Deviation | % Growth Inhibition |
| 0 (Vehicle) | 1.254 | 0.088 | 0.0% |
| 0.1 | 1.102 | 0.075 | 12.1% |
| 1 | 0.856 | 0.061 | 31.7% |
| 10 | 0.598 | 0.045 | 52.3% |
| 100 | 0.215 | 0.023 | 82.9% |
| 1000 | 0.089 | 0.011 | 92.9% |
From this data, the IC50 value for FL118 in this hypothetical experiment would be approximately 9 nM.
Conclusion
The SRB assay is a reliable and cost-effective method for assessing the anti-proliferative activity of the novel anti-cancer compound FL118.[10][11] Its principle of measuring total cellular protein provides a direct estimation of cell mass, which is a key indicator of cell proliferation and cytotoxicity. The detailed protocol provided herein can be adapted for various adherent cancer cell lines to determine the efficacy of FL118 and to elucidate its dose-dependent effects on cell growth. This assay is an invaluable tool for preclinical drug development and cancer research.
References
- 1. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. | Semantic Scholar [semanticscholar.org]
- 13. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Water Solubility of 10,11-Methylenedioxy-20-camptothecin (MD-CPT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of 10,11-Methylenedioxy-20-camptothecin (MD-CPT), a potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the formulation of 10,11-Methylenedioxy-20-camptothecin (MD-CPT)?
A1: The primary challenge in the development of MD-CPT (also known as FL118) is its extremely poor water solubility.[1][2] This characteristic hinders its formulation for clinical administration, particularly for intravenous delivery, and can limit its bioavailability and therapeutic efficacy. Additionally, like other camptothecin analogues, MD-CPT is susceptible to hydrolysis of its active lactone ring to an inactive carboxylate form, especially at neutral or basic pH.[3][4]
Q2: What are the main strategies to improve the water solubility of MD-CPT?
A2: There are two main approaches to enhance the aqueous solubility of MD-CPT:
-
Chemical Modification (Prodrug Synthesis): This involves modifying the MD-CPT molecule to create more soluble derivatives that can convert back to the active form in the body. Common modifications include:
-
Glycosylation: Attaching sugar moieties to the 20-hydroxyl group.[5][6][7]
-
Esterification: Creating esters at the 20-hydroxyl position with hydrophilic groups, such as amino acids (e.g., glycinate esters).[8][9]
-
Coupling with Heterocyclic Rings: Synthesizing conjugates with molecules like substituted uracils.[1][2]
-
-
Advanced Formulation Techniques: This involves encapsulating or dispersing the parent MD-CPT molecule in a carrier system. Key techniques include:
-
Liposomal Encapsulation: Trapping MD-CPT within lipid vesicles.[3][10][11][12]
-
Nanoparticle Formulation: Encapsulating MD-CPT into various types of nanoparticles.[4][13]
-
Supramolecular Encapsulation: Using host molecules like water-soluble pillar[11]arenes to form inclusion complexes.[14]
-
Solid Dispersions: Dispersing MD-CPT in a solid polymer matrix.[15][16]
-
Q3: How does liposomal encapsulation improve the solubility and stability of MD-CPT?
A3: Liposomal encapsulation addresses both the solubility and stability issues of MD-CPT. The lipid bilayer of the liposome can effectively encapsulate the hydrophobic MD-CPT molecule, allowing for its dispersion in aqueous media.[10][12] Furthermore, this encapsulation protects the drug from the aqueous environment, which helps to maintain the active lactone form and prevent its hydrolysis to the inactive carboxylate form.[3] This can lead to a longer circulation half-life and enhanced drug delivery to tumor tissues.[3][12]
Q4: Can modifying the 20-hydroxyl group of MD-CPT affect its anti-tumor activity?
A4: Yes, modifications at the 20-hydroxyl position can influence the anti-tumor activity. The goal of creating a prodrug is to temporarily inactivate the molecule to improve its solubility and then have it release the active parent drug, MD-CPT, in vivo.[1][8] Some synthesized derivatives have shown superior cytotoxic activity in vitro compared to established drugs like irinotecan, although they may be less potent than the parent FL118.[5] The design of the linker and the choice of the promoiety are critical to ensure efficient release of the active compound at the target site.
Q5: Are there any analytical techniques to confirm the successful encapsulation of MD-CPT in liposomes or nanoparticles?
A5: Several analytical techniques can be employed to confirm and characterize the encapsulation of MD-CPT. Dynamic Light Scattering (DLS) is commonly used to determine the size distribution and stability of the liposomes or nanoparticles.[17] Transmission Electron Microscopy (TEM) provides visualization of the morphology of the formulation.[11] To determine the encapsulation efficiency, ultracentrifugation can be used to separate the encapsulated drug from the free drug, followed by quantification of the drug in each fraction using High-Performance Liquid Chromatography (HPLC).[11][17]
Troubleshooting Guides
Issue 1: Low Yield of Water-Soluble MD-CPT Derivatives During Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction during esterification or glycosylation. | Inefficient coupling agents or reaction conditions. | Optimize the coupling agents (e.g., EDCI, DMAP) and reaction parameters such as temperature, time, and solvent.[5] |
| Steric hindrance at the 20-hydroxyl position. | Consider using a linker to increase the distance between MD-CPT and the solubilizing group. | |
| Degradation of MD-CPT during the reaction. | Perform the reaction under inert atmosphere (e.g., nitrogen or argon) and use purified, dry solvents to minimize side reactions. | |
| Difficulty in purifying the final product. | Similar polarity of the product and starting materials. | Employ alternative purification techniques such as preparative HPLC or column chromatography with a different stationary or mobile phase. |
Issue 2: Poor Encapsulation Efficiency in Liposomal or Nanoparticle Formulations
| Symptom | Possible Cause | Suggested Solution |
| Low drug loading in the final formulation. | Incompatible lipid or polymer composition with MD-CPT. | Screen different lipid compositions (e.g., varying chain lengths, saturation) or polymer types to improve drug-carrier interaction. |
| Suboptimal formulation method. | Optimize the formulation parameters. For instance, in the ethanol injection method for liposomes, adjust the lipid concentration, injection rate, and aqueous phase composition.[17] | |
| Drug precipitation during formulation. | Ensure that the initial concentration of MD-CPT in the organic phase is below its saturation limit. Consider using a co-solvent. | |
| Premature drug leakage from the carrier. | Instability of the liposomes or nanoparticles. | Incorporate cholesterol or other stabilizing agents into the lipid bilayer to enhance membrane rigidity and reduce drug leakage.[3] |
| Inappropriate drug-to-lipid ratio. | Investigate different drug-to-lipid ratios to find the optimal loading that does not compromise the stability of the formulation.[12] |
Issue 3: Instability of the MD-CPT Formulation in Biological Media
| Symptom | Possible Cause | Suggested Solution |
| Rapid hydrolysis of the lactone ring to the inactive carboxylate form. | Exposure of the drug to physiological pH (around 7.4). | Confirm the integrity of the carrier system (liposome or nanoparticle) to ensure it is adequately protecting the drug. Liposomal encapsulation has been shown to protect the lactone ring.[3] |
| Insufficient retention of the drug within the carrier. | Modify the carrier composition to enhance drug retention. For example, using lipids with higher phase transition temperatures can lead to more stable liposomes. | |
| Aggregation or precipitation of the formulation upon incubation in plasma or serum. | Interaction with plasma proteins. | Coat the surface of the liposomes or nanoparticles with polyethylene glycol (PEG) to create a "stealth" formulation that reduces protein binding and aggregation. |
Data Presentation
Table 1: Comparison of In Vitro Cytotoxicity of MD-CPT (FL118) and its Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| 10,11-methylenedioxy-camptothecin rhamnoside 11b | RM-1 (mouse prostate cancer) | 48.27 | [5] |
| FL118 | A549 (human lung cancer) | ~5 | [1] |
| Irinotecan | A549 (human lung cancer) | ~500 | [5] |
| Derivative 12e (FL118-glycine-uracil conjugate) | A549 (human lung cancer) | 1.37 | [1] |
Table 2: Solubility Enhancement of Camptothecin Analogues
| Compound | Method | Fold Increase in Water Solubility | Reference |
| 10,11-methylenedioxy analogues | 20(S)-glycinate esterification | 4 - 16 | [8] |
| Camptothecin (CPT) | Supramolecular encapsulation with WP6 | ~380 | [14] |
| 10-hydroxycamptothecin (HCPT) | Supramolecular encapsulation with WP6 | ~40 | [14] |
Experimental Protocols
Generalized Protocol for Synthesis of a Water-Soluble MD-CPT Prodrug (Glycoside Derivative)
This protocol is a generalized representation based on synthetic strategies described in the literature.[5]
-
Preparation of Glycosyl Donor: A suitable saccharide is modified to include a linker with a terminal carboxylic acid, such as a glycosyl-succinic acid ester.
-
Coupling Reaction:
-
Dissolve 10,11-Methylenedioxy-20-camptothecin (MD-CPT) in a suitable anhydrous organic solvent (e.g., dichloromethane).
-
Add the prepared glycosyl donor to the solution.
-
Introduce coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Allow the reaction to proceed at room temperature under an inert atmosphere for a specified time (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove the coupling agents and other water-soluble byproducts.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent gradient to isolate the desired MD-CPT glycoside derivative.
-
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Generalized Protocol for Preparation of MD-CPT Loaded Liposomes via Ethanol Injection Method
This protocol is a generalized representation based on methods for encapsulating camptothecin analogues.[17]
-
Preparation of Organic Phase:
-
Dissolve the desired lipids (e.g., phosphatidylcholine and cholesterol) and MD-CPT in ethanol.
-
-
Preparation of Aqueous Phase:
-
Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and heat it to a temperature above the phase transition temperature of the lipids.
-
-
Liposome Formation:
-
Rapidly inject the ethanolic lipid/drug solution into the vigorously stirring aqueous phase. This causes the spontaneous formation of liposomes as the ethanol is diluted.
-
-
Downsizing and Purification:
-
To obtain a uniform size distribution, the liposomal suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove the non-encapsulated drug and residual ethanol by dialysis or size exclusion chromatography against the fresh aqueous buffer.
-
-
Characterization:
-
Analyze the liposome size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the MD-CPT content using HPLC, comparing it to the initial amount of drug used.
-
Visualizations
Caption: Workflow for the synthesis of a water-soluble MD-CPT prodrug.
Caption: Workflow for the preparation of MD-CPT loaded liposomes.
Caption: Strategies to overcome the poor water solubility of MD-CPT.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20 S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo [agris.fao.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Camptothecin-Loaded Liposomes with α-Melanocyte-Stimulating Hormone Enhance Cytotoxicity Toward and Cellular Uptake by Melanomas: An Application of Nanomedicine on Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomal formulations of poorly soluble camptothecin: drug retention and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[6]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sgwrite.com [sgwrite.com]
- 17. Novel camptothecin analogue (gimatecan)-containing liposomes prepared by the ethanol injection method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Water-Soluble 20(S)-Glycinate Esters of FL118
Welcome to the technical support center for the synthesis of water-soluble 20(S)-glycinate esters of FL118. This resource is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing and troubleshooting the preparation of these promising anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: Why synthesize 20(S)-glycinate esters of FL118?
A1: FL118, a novel camptothecin analogue, demonstrates significant antitumor efficacy. However, its clinical development is hampered by extremely poor water solubility.[1] The synthesis of 20(S)-glycinate esters aims to improve the aqueous solubility and create prodrugs that can release the active FL118 compound.[2][3] These water-soluble derivatives can potentially enhance bioavailability and therapeutic effectiveness.
Q2: What is the general strategy for synthesizing 20(S)-glycinate esters of FL118?
A2: The primary strategy involves the esterification of the 20-hydroxyl group of FL118 with a protected glycine amino acid, followed by deprotection of the amino group. A common approach is to use Boc-protected glycine (Boc-Gly-OH) in the presence of coupling agents, followed by acid-catalyzed removal of the Boc protecting group.[4]
Q3: Do these glycinate esters require enzymatic activation to release FL118?
A3: The 20(S)-glycinate esters of FL118 have been shown to release the parent compound, FL118, through aqueous hydrolysis without the need for enzymatic interactions like those required by CPT-11 (Irinotecan).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Esterification Reaction | Incomplete activation of the carboxylic acid. | - Ensure anhydrous reaction conditions. - Use a combination of coupling agents such as DIC (N,N'-Diisopropylcarbodiimide) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activating agent like DMAP (4-Dimethylaminopyridine).[4] - Increase the molar excess of the protected amino acid and coupling agents. |
| Steric hindrance at the 20-hydroxyl group of FL118. | - Increase reaction time and/or temperature, monitoring for potential side product formation. - Consider using a less sterically hindered activating group on the glycine if possible. | |
| Incomplete Deprotection of the Boc Group | Insufficient acid strength or reaction time. | - Use a strong acid such as trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (CH2Cl2).[4] - Monitor the reaction progress by TLC or LC-MS to ensure complete removal of the Boc group. |
| Acid-labile nature of the ester bond. | - Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize ester cleavage. - Carefully control the reaction time to avoid prolonged exposure to strong acid. | |
| Difficulty in Purifying the Final Product | Presence of unreacted starting materials and coupling agent byproducts. | - Utilize column chromatography with an appropriate solvent system (e.g., DCM/methanol) for purification.[5] - Water-soluble byproducts can often be removed by aqueous workup before chromatography. |
| Instability of the lactone ring. | - Camptothecin and its derivatives are known to have a pH-sensitive lactone ring, which is crucial for their activity. The lactone form is favored in acidic to neutral conditions. Ensure that purification and storage conditions are not basic, which can lead to the formation of the inactive carboxylate form.[5] | |
| Poor Water Solubility of the Final Glycinate Ester | While improved, solubility may still be limited. | - Convert the final amino ester to a salt (e.g., hydrochloride salt) to further enhance water solubility. This is a common strategy for similar water-soluble camptothecin derivatives.[6] |
Experimental Protocols
Synthesis of 20(S)-(Boc-glycinate)-FL118
This protocol is based on the general methodology for esterifying FL118 with a protected amino acid.[4]
Materials:
-
FL118
-
Boc-Gly-OH (Boc-protected glycine)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve FL118 in anhydrous DCM.
-
Add Boc-Gly-OH (e.g., 1.5-2 equivalents).
-
Add DMAP (catalytic amount, e.g., 0.1 equivalents).
-
Add DIC and EDCI (e.g., 1.5-2 equivalents each).
-
Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 20(S)-(Boc-glycinate)-FL118 ester. The reported yield for a similar reaction is approximately 95%.[4]
Deprotection of 20(S)-(Boc-glycinate)-FL118 to Yield 20(S)-glycinate-FL118
This protocol follows the standard procedure for Boc-deprotection using a strong acid.[4]
Materials:
-
20(S)-(Boc-glycinate)-FL118
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the purified 20(S)-(Boc-glycinate)-FL118 in CH2Cl2.
-
Add TFA (e.g., 20-50% v/v).
-
Stir the mixture at room temperature for about 2 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude 20(S)-glycinate-FL118 can be further purified if necessary. The reported yield for this step is approximately 95%.[4]
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Water Solubility | Antitumor Activity (IC50) | Reference |
| FL118 | 392.35 | Poor | Varies by cell line | [2] |
| FL118-Amino Acid Conjugates (general) | Varies | Improved | Generally exhibit excellent antitumor activity | [2][3] |
| Derivative 12e (a glycine-linked heterocyclic derivative) | Not specified | Better than FL118 | Nanomolar range in several cancer cell lines | [1] |
Visualized Workflows and Pathways
Caption: General synthesis workflow for water-soluble 20(S)-glycinate esters of FL118.
Caption: Logical relationship between the problem of FL118's solubility and the proposed solution.
References
- 1. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20 S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Water Soluble Camptothecin-Polyoxetane Conjugates via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives : Carbamate-Linked, Water-Soluble Derivaties of 7-Ethyl-10-hydroxycamptothecin [jstage.jst.go.jp]
Technical Support Center: Development of Glycoside Derivatives of 10,11-Methylenedioxy-20-camptothecin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the glycoside derivatives of 10,11-Methylenedioxy-20-camptothecin (FL118).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing glycoside derivatives of 10,11-Methylenedioxy-20-camptothecin (FL118)?
A1: 10,11-Methylenedioxy-20-camptothecin (FL118) is a potent anti-cancer agent. However, its poor water solubility can be a hurdle for further development.[1] Glycosylation, the attachment of sugar moieties, is a strategy employed to enhance the water solubility and potentially improve the pharmacokinetic profile of the parent compound, which could lead to reduced toxicity to normal tissues without compromising its anti-tumor activity.[2]
Q2: What is the primary mechanism of action for these glycoside derivatives?
A2: The glycoside derivatives of FL118, much like the parent compound, are expected to exert their anti-cancer effects through the inhibition of Topoisomerase I, an enzyme crucial for DNA replication and transcription.[3] This inhibition leads to DNA damage and subsequently induces apoptosis (programmed cell death) in cancer cells. Additionally, these compounds have been shown to inhibit the expression of survivin, an anti-apoptotic protein, and induce G2/M phase cell cycle arrest.[2][4]
Q3: How do the cytotoxic activities of the glycoside derivatives compare to the parent compound FL118 and other established drugs like irinotecan?
A3: Several synthesized glycoside derivatives of FL118 have demonstrated superior in vitro cytotoxic activity compared to irinotecan in various cancer cell lines, such as A-549 (lung carcinoma) and MDA-MB-231 (breast carcinoma).[2][4] However, they have been reported to be less potent than the parent compound, FL118, in these specific cell lines.[2] For instance, the rhamnoside derivative of 10,11-methylenedioxy-camptothecin (11b) showed a significant IC50 value of 48.27 nM in mouse prostate cancer cells (RM-1).[2][4]
Troubleshooting Guides
Synthesis and Purification
Q1: I am having trouble with the Friedländer condensation step to synthesize the 10,11-methylenedioxy-camptothecin core. What are the common issues and solutions?
A1: The Friedländer condensation is a critical step. Common issues include low yields and the formation of side products. Here are some troubleshooting tips:
-
Purity of Reactants: Ensure the 6-aminopiperonal and the tricyclic keto lactone are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The reaction is typically carried out at a high temperature. Ensure the temperature is accurately controlled and maintained throughout the reaction.
-
Solvent: Use a high-boiling point solvent that is inert under the reaction conditions.
-
Purification: The product is often purified by column chromatography. A gradient elution system may be necessary to separate the desired product from any unreacted starting materials or side products.
Q2: The coupling of the glycosyl donor to the 20-hydroxyl group of 10,11-methylenedioxy-camptothecin is resulting in a low yield. How can I improve this?
A2: Low yields in glycosylation reactions are a frequent challenge. Consider the following:
-
Activation of Glycosyl Donor: Ensure the glycosyl donor is properly activated. The choice of activating agent is crucial and may need optimization.
-
Steric Hindrance: The 20-hydroxyl group is sterically hindered, which can make the reaction sluggish. Using a more reactive glycosyl donor or a more potent catalyst might be necessary. The use of EDCI and DMAP as catalysts has been reported.[2]
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Protecting Groups: The use of appropriate protecting groups on the sugar moiety is essential to prevent side reactions. Ensure the protecting groups are stable under the reaction conditions and can be removed without affecting the rest of the molecule.
Q3: I am observing multiple spots on my TLC after the glycosylation reaction, making purification difficult. What could be the cause?
A3: Multiple spots on TLC can indicate the presence of starting materials, the desired product, and various side products.
-
Anomers: The glycosidic bond can form as either an α or β anomer, leading to two different products. The ratio of these anomers can sometimes be controlled by the reaction conditions.
-
Side Reactions: The hydroxyl groups on the sugar can react, leading to multiple glycosylations or other side products. Proper use of protecting groups should minimize this.
-
Degradation: Camptothecin and its derivatives can be sensitive to certain conditions. Avoid prolonged reaction times at high temperatures and exposure to strong acids or bases if possible.
In Vitro and In Vivo Experiments
Q1: My in vitro cytotoxicity assay is giving inconsistent IC50 values. What could be the reason?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Viability: Ensure the cells are healthy and in the exponential growth phase before seeding.
-
Compound Solubility: Poor solubility of the compound in the culture medium can lead to inaccurate concentrations. Prepare a stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting it in the medium.
-
Assay Protocol: Adhere strictly to the incubation times and reagent concentrations specified in your protocol.
-
Plate Uniformity: Ensure even cell distribution in the wells of the microplate to avoid edge effects.
Q2: I am not observing the expected G2/M cell cycle arrest in my flow cytometry experiment. What should I check?
A2: A lack of G2/M arrest could be due to several reasons:
-
Compound Concentration: The concentration of the compound may be too low to induce a significant cell cycle block. Try a range of concentrations around the IC50 value.
-
Incubation Time: The time point at which you are analyzing the cells might not be optimal for observing G2/M arrest. A time-course experiment is recommended.
-
Cell Line: Different cell lines may respond differently. Ensure the cell line you are using is known to be sensitive to Topoisomerase I inhibitors.
-
Staining Protocol: Ensure your propidium iodide (or other DNA stain) staining protocol is working correctly and that you are properly gating the cell populations during analysis.
Quantitative Data
Table 1: In Vitro Cytotoxicity of 10,11-Methylenedioxy-20-camptothecin Glycoside Derivatives
| Compound | Cell Line | IC50 (nM) |
| 10,11-methylenedioxy-camptothecin rhamnoside (11b) | RM-1 (mouse prostate cancer) | 48.27[2][4] |
| FL118 (parent compound) | A-549 (human lung carcinoma) | 8.94 ± 1.54[5] |
| FL118 (parent compound) | MDA-MB-231 (human breast carcinoma) | 24.73 ± 13.82[5] |
| FL118 (parent compound) | RM-1 (mouse prostate carcinoma) | 69.19 ± 8.34[5] |
Table 2: In Vivo Antitumor Efficacy of 10,11-methylenedioxy-camptothecin rhamnoside (11b)
| Animal Model | Treatment | Dose | Tumor Growth Inhibition (TGI) |
| RM-1 mouse xenograft | 10,11-methylenedioxy-camptothecin rhamnoside (11b) | 9 mg/kg | 44.9%[2][4] |
Experimental Protocols
General Synthesis of 20-O-Glycoside Derivatives of 10,11-Methylenedioxy-camptothecin
This protocol is a generalized procedure based on reported methods.[2]
-
Synthesis of the Aglycone: The 10,11-methylenedioxy-camptothecin core is synthesized via a Friedländer condensation between 6-aminopiperonal and a suitable tricyclic keto lactone.
-
Glycosylation:
-
Dissolve 10,11-methylenedioxy-camptothecin in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Add the protected glycosyl donor (e.g., a glycosyl succinic acid ester), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction and perform an aqueous workup.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Deprotection: If protecting groups are present on the sugar moiety, they are removed in the final step using appropriate deprotection conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the glycoside derivatives (typically in a logarithmic series) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: A streamlined workflow for the development and evaluation of novel glycoside derivatives.
Caption: The proposed mechanism of action for the glycoside derivatives of FL118 in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Camptothecin Derivative 9c with Enhanced Antitumor Activity via NSA2-EGFR-P53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: FL118 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel anticancer agent FL118. The focus is on overcoming challenges related to its in vivo bioavailability and maximizing its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is FL118 and why is its bioavailability a topic of interest?
FL118 is a novel camptothecin analogue that has demonstrated superior antitumor activity compared to FDA-approved drugs like irinotecan and topotecan in preclinical models.[1][2][3][4] Its bioavailability is a critical area of research because, like many potent anticancer compounds, its effectiveness in vivo is highly dependent on achieving and maintaining therapeutic concentrations in tumor tissues. While FL118 exhibits a favorable pharmacokinetic (PK) profile with intravenous (IV) administration, including rapid clearance from the bloodstream and effective accumulation in tumors, challenges related to other routes of administration and formulation can impact its overall bioavailability and therapeutic efficacy.[1][5]
Q2: Is FL118 susceptible to the same drug resistance mechanisms that affect other camptothecins?
A key advantage of FL118 is its ability to bypass resistance mechanisms that commonly affect other camptothecin analogues like irinotecan and topotecan.[1][6] Specifically, FL118 is not a substrate for major drug efflux pump proteins such as P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRG/ABCG2).[2][5][7][8] These pumps are often overexpressed in cancer cells and in the gastrointestinal tract, leading to reduced intracellular drug accumulation and poor oral bioavailability of their substrates. FL118's insensitivity to these efflux pumps contributes to its ability to overcome irinotecan and topotecan resistance in vivo.[1][6]
Q3: What is the known signaling pathway of FL118?
FL118 has a distinct mechanism of action compared to other camptothecins. While it does inhibit DNA topoisomerase 1 (Top1) at high concentrations, its potent anticancer activity at low nanomolar concentrations is largely independent of Top1 inhibition.[3][4][9] The primary mechanism involves the direct binding to and degradation of the oncoprotein DDX5 (p68).[5][10] This action leads to the downstream inhibition of several key anti-apoptotic and oncogenic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2][3][4][5] This selective inhibition of multiple cancer survival proteins occurs in a p53-independent manner, making FL118 effective against a broad range of tumors.[1][3][4][9]
Troubleshooting Guides
Issue: Poor Antitumor Efficacy Observed in In Vivo Experiments
Possible Cause 1: Suboptimal Drug Formulation and Administration Route
The formulation and route of administration can significantly impact the bioavailability and therapeutic index of FL118.
-
Troubleshooting Steps:
-
Review Formulation: The solubility of FL118 is a critical factor. Early formulations for intraperitoneal (i.p.) administration contained Tween 80.[11] However, an intravenous (i.v.) compatible, Tween 80-free formulation has been developed that demonstrates an improved maximum tolerated dose (MTD) and therapeutic index (TI).[11] For oral administration, specialized formulations such as solid dispersions may be necessary to enhance solubility and absorption.[8]
-
Optimize Administration Route: While i.p. administration has been used, i.v. administration of the appropriate formulation has shown superior efficacy in eliminating human tumor xenografts across various dosing schedules.[11] Oral administration is an active area of research, and its success is highly dependent on the formulation used.[12]
-
Evaluate Pharmacokinetics: If possible, conduct a pharmacokinetic study to determine key parameters such as Cmax, Tmax, half-life (T1/2), and area under the curve (AUC) in both plasma and tumor tissue. This will provide direct evidence of the drug's bioavailability with your current protocol.
-
Quantitative Data Summary: Pharmacokinetic Parameters of FL118
| Sample | T 1/2 (hr) | T max (hr) | C max (ng/g, mL) | AUC (hr*ng/g) |
| FaDu Tumor | 6.852 | 0.167 | 115 | 413 |
| SW620 Tumor | 12.75 | 0.167 | 158 | 842 |
| Plasma | 1.788 | 0.167 | 43 | 82 |
| Table 1: Pharmacokinetic parameters of FL118 in female SCID mice following a single intravenous injection of 1.5 mg/kg.[10] |
Quantitative Data Summary: Comparison of FL118 Formulations
| Formulation | Administration Route | Maximum Tolerated Dose (MTD) | Therapeutic Index (TI) | Efficacy |
| Tween 80-containing | i.p. | 0.2 - 1.5 mg/kg | 1.3 - 2 | Tumor elimination only with weekly x 4 schedule |
| Tween 80-free | i.v. | 3-7 fold higher than i.p. | 5 - 6 | Tumor elimination with daily, q2, and weekly schedules |
| Table 2: Comparison of antitumor efficacy and therapeutic index of FL118 in different formulations and administration routes.[11] |
Possible Cause 2: Inherent Resistance of the Cancer Model
While FL118 overcomes resistance mediated by ABCG2 and P-gp, other resistance mechanisms could potentially be at play.
-
Troubleshooting Steps:
-
Characterize your Model: Confirm the expression levels of efflux pumps in your cancer cell line or xenograft model. While FL118 is not a substrate for ABCG2 or P-gp, understanding the complete resistance profile of your model is crucial.
-
Assess Target Expression: Verify the expression of FL118's primary target, DDX5, and its downstream regulated proteins (survivin, Mcl-1, XIAP, cIAP2) in your model.[5] Low expression of DDX5 could potentially reduce sensitivity to FL118.
-
Detailed Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of an FL118 formulation in a subcutaneous xenograft mouse model.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., SW620 colon cancer or FaDu head and neck cancer) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or medium mixed with Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the FL118 formulation and the vehicle control solution. For the i.v. compatible formulation, FL118 can be dissolved in a mixture of DMSO, polyethylene glycol, and sterile water.
-
Administer FL118 via the desired route (e.g., i.v. injection into the tail vein or i.p. injection).
-
Follow a specific dosing schedule (e.g., daily for 5 days, once weekly for 4 weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
Define endpoints for the study, such as a maximum tumor volume or signs of toxicity.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) and assess for statistical significance between treatment and control groups.
-
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 10,11-Methylenedioxy-20-camptothecin (FL118)
Disclaimer: Detailed quantitative stability data for 10,11-Methylenedioxy-20-camptothecin (also known as FL118) in a comprehensive range of solvents is not extensively available in peer-reviewed literature. The information provided below is based on the known chemical properties of the camptothecin class of compounds and published data on FL118 and its analogues. Researchers should consider this guidance as a starting point and perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my 10,11-Methylenedioxy-20-camptothecin solution precipitating, especially in aqueous media?
A1: 10,11-Methylenedioxy-20-camptothecin, like the parent compound camptothecin, has very poor water solubility.[1][2] When an organic stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution, leading to inaccurate concentrations and inconsistent experimental results.
Q2: How can I improve the solubility of 10,11-Methylenedioxy-20-camptothecin?
A2: To improve solubility, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[3] For aqueous working solutions, the stock solution should be diluted slowly, preferably while vortexing, into the aqueous medium. The final concentration of the organic solvent should be kept as low as possible to avoid solvent effects in your experiments. Several research efforts are focused on creating more water-soluble derivatives of FL118.[4][5][6]
Q3: I'm observing a decrease in the biological activity of my compound in cell culture over time. What could be the cause?
A3: The active form of camptothecins contains a crucial lactone E-ring. This ring is susceptible to hydrolysis at physiological pH (around 7.4), opening to form an inactive carboxylate species.[7][8] This degradation is a common reason for the loss of activity in biological assays conducted over extended periods. It is advisable to prepare fresh working solutions from a frozen stock shortly before use.
Q4: What is the general stability of camptothecins in aqueous solutions?
A4: The stability of the lactone ring of camptothecins in aqueous solutions is pH-dependent. The lactone form is more stable in acidic conditions (pH < 5).[7] As the pH increases towards neutral and alkaline, the equilibrium shifts towards the inactive open-ring carboxylate form. Storing aqueous solutions of camptothecins, even for a day, is generally not recommended.[3]
Q5: What are the recommended storage conditions for 10,11-Methylenedioxy-20-camptothecin?
A5: Solid 10,11-Methylenedioxy-20-camptothecin should be stored at -20°C.[3] Stock solutions should be prepared in an anhydrous organic solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in biological assays. | 1. Compound precipitation in aqueous media.2. Degradation of the active lactone form at physiological pH.3. Adsorption of the compound to plasticware. | 1. Visually inspect for precipitation after dilution. Reduce the final concentration or increase the percentage of co-solvent if your experiment allows.2. Prepare fresh dilutions for each experiment. Minimize the incubation time of the compound in aqueous media before adding to the assay.3. Consider using low-adhesion microplates and pipette tips. |
| Difficulty in dissolving the compound. | The compound has inherently low solubility in many solvents. | 1. Use a high-purity, anhydrous grade of DMSO or DMF.2. Gentle warming (to 37°C) and sonication can aid dissolution.3. Prepare a more dilute stock solution if necessary. |
| Unexpected peaks or loss of the main peak in HPLC analysis. | 1. Degradation of the compound in the solvent or mobile phase.2. The mobile phase pH is not optimal for maintaining the lactone ring. | 1. Ensure the solvent used for sample preparation is compatible and will not cause degradation.2. Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) to ensure the compound remains in its lactone form. |
General Stability Profile of Camptothecins
The following table summarizes the general stability of camptothecin, which can be used as a proxy for 10,11-Methylenedioxy-20-camptothecin.
| Solvent/Condition | Stability of Lactone Ring | Recommendations |
| Solid | Stable for years when stored properly. | Store at -20°C, protected from light and moisture.[3] |
| DMSO / DMF (anhydrous) | High stability. | Ideal for long-term storage of stock solutions at -20°C or -80°C. |
| Aqueous Buffer (pH < 5) | Relatively stable. | Suitable for short-term storage or for experiments where acidic pH is acceptable. |
| Aqueous Buffer (pH 7.0 - 7.4) | Unstable; hydrolyzes to the carboxylate form.[9] | Prepare fresh and use immediately. Do not store. |
| Aqueous Buffer (pH > 8) | Very unstable; rapid hydrolysis. | Avoid these conditions. |
| Cell Culture Media (with serum) | Unstable; hydrolysis is often accelerated by binding to albumin.[9] | Add the compound to the media immediately before starting the experiment. |
Experimental Protocol for Stability Assessment
This protocol provides a general method for determining the stability of 10,11-Methylenedioxy-20-camptothecin in a specific solvent using HPLC.
Materials and Reagents:
-
10,11-Methylenedioxy-20-camptothecin
-
HPLC-grade DMSO
-
The solvent to be tested (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve 10,11-Methylenedioxy-20-camptothecin in DMSO to a concentration of 10 mM.
-
Prepare the Test Solution: Dilute the stock solution into the test solvent to a final concentration of 10 µM. Prepare a sufficient volume for sampling at all time points.
-
Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution. Immediately quench any further degradation by diluting the sample in the HPLC mobile phase (acidified to stabilize the lactone ring) and store at 4°C until analysis.
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. A C18 column is typically used.
-
A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid, to ensure the separation of the lactone and carboxylate forms.
-
Monitor the elution using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the lactone form of 10,11-Methylenedioxy-20-camptothecin.
-
Plot the peak area of the lactone form against time.
-
Calculate the degradation rate and the half-life (t½) of the compound in the tested solvent.
-
Visualizations
Caption: Experimental workflow for assessing the stability of 10,11-Methylenedioxy-20-camptothecin.
Caption: pH-dependent equilibrium of the active lactone and inactive carboxylate forms of camptothecins.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camptothecin - Aphios [aphios.com]
potential off-target effects of FL118 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anticancer agent FL118. The information focuses on potential off-target effects observed in preclinical studies to help users anticipate, identify, and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FL118?
A1: FL118's primary mechanism of action is the inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[1][2] It achieves this by directly binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[3][4] The degradation of DDX5, a master regulator of various oncogenic proteins, results in the downregulation of its downstream targets, including survivin, c-Myc, and mutant Kras.[3]
Q2: Is FL118 a Topoisomerase I (TOP1) inhibitor like other camptothecins?
A2: While FL118 is a structural analog of camptothecin, it is considered a poor inhibitor of Topoisomerase I (TOP1).[2] Its potent anticancer effects are observed at nanomolar concentrations, whereas inhibition of TOP1 activity only occurs at much higher, micromolar concentrations.[3] Therefore, TOP1 inhibition is not considered the primary mechanism of FL118's antitumor activity but rather a potential off-target effect at supra-pharmacological doses.
Q3: What are the known off-target effects of FL118 in preclinical studies?
A3: The most well-characterized off-target effect of FL118 is the inhibition of Topoisomerase I (TOP1) at high concentrations.[2][3] Preclinical studies have suggested that, similar to other camptothecin analogs, FL118 may have the potential for hematopoietic toxicity, which could be linked to TOP1 inhibition. However, FL118 is reported to have a generally favorable toxicology profile in animal models, which is attributed to its high selectivity for cancer-associated proteins that are expressed at low levels in normal tissues.[1]
Q4: Has FL118 been screened against a broad panel of kinases or other potential off-targets?
A4: Based on publicly available literature, the results of comprehensive off-target screening of FL118 against a broad panel of kinases or other receptors have not been reported. Therefore, researchers should be mindful of the possibility of uncharacterized off-target effects.
Q5: What is the binding affinity of FL118 for its primary target versus its off-target TOP1?
A5: Isothermal titration calorimetry (ITC) has shown that FL118 binds to its primary target, DDX5, with a dissociation constant (KD) of 34.4 nM. In contrast, its binding affinity for TOP1 is significantly weaker, with a KD of 315 nM, indicating a nearly tenfold selectivity for DDX5 over TOP1.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected cytotoxicity in a cell line with low expression of DDX5, survivin, Mcl-1, XIAP, and cIAP2. | At high concentrations (in the micromolar range), FL118 may be inducing cytotoxicity through off-target inhibition of TOP1. | 1. Confirm the expression levels of the intended targets in your cell line via Western blot or qPCR.2. Perform a dose-response experiment to determine the IC50 of FL118 in your cell line. If the IC50 is in the micromolar range, TOP1 inhibition is a plausible cause.3. Compare the sensitivity of your cell line to a known potent TOP1 inhibitor (e.g., SN-38). |
| Hematopoietic toxicity observed in animal models (e.g., decreased white blood cell counts). | This may be an on-target effect related to the role of FL118's targets in hematopoiesis, or it could be an off-target effect due to TOP1 inhibition, a known side effect of camptothecins. | 1. Monitor complete blood counts (CBCs) regularly during in vivo studies.2. Consider adjusting the dosing schedule (e.g., less frequent administration) to manage toxicity while maintaining efficacy.3. If possible, analyze the expression of FL118's primary targets in hematopoietic stem and progenitor cells. |
| Discrepancy between in vitro potency and in vivo efficacy. | This could be due to a variety of factors, including pharmacokinetics. However, if in vivo efficacy is lower than expected, it is important to rule out off-target effects that may impact drug distribution or metabolism. | 1. Conduct pharmacokinetic studies to determine the concentration of FL118 in plasma and tumor tissue.2. Ensure that the in vivo concentrations are within the therapeutic window (i.e., high enough to engage the on-target but below the threshold for significant off-target effects). |
Quantitative Data Summary
Table 1: Comparison of On-Target and Off-Target Activity of FL118
| Target | Parameter | Value | Interpretation |
| DDX5 (On-Target) | Binding Affinity (KD) | 34.4 nM[3] | High-affinity binding to the primary target. |
| Topoisomerase I (Off-Target) | Binding Affinity (KD) | 315 nM[3] | Significantly weaker binding to the off-target. |
| Cancer Cell Growth (On-Target Effect) | IC50 | High pM to low nM range | Potent inhibition of cancer cell proliferation. |
| Topoisomerase I Inhibition (Off-Target Effect) | Effective Concentration | Micromolar (µM) range[3] | Off-target inhibition occurs at concentrations several orders of magnitude higher than on-target effects. |
Experimental Protocols
Key Experiment: Topoisomerase I Relaxation Assay
This protocol provides a general method for assessing the inhibitory activity of FL118 on Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x TOP1 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM spermidine, 50% glycerol)
-
FL118 dissolved in DMSO
-
Sterile, nuclease-free water
-
Agarose
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
-
TAE buffer
Procedure:
-
Prepare a reaction mixture containing 1x TOP1 assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and sterile water to the desired volume.
-
Add varying concentrations of FL118 (or vehicle control, DMSO) to the reaction tubes.
-
Initiate the reaction by adding a sufficient amount of human Topoisomerase I to relax the supercoiled DNA in the control tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 6x DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer until the relaxed and supercoiled forms of the DNA are adequately separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Inhibition of TOP1 activity is indicated by the persistence of the supercoiled DNA band at increasing concentrations of FL118.
Visualizations
Caption: FL118 primary mechanism of action.
Caption: On-target vs. potential off-target effects of FL118.
Caption: Workflow for a Topoisomerase I relaxation assay.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing the Toxicity of 10,11-Methylenedioxy-20-camptothecin (FL118) in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the toxicity of 10,11-Methylenedioxy-20-camptothecin, also known as FL118, in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 10,11-Methylenedioxy-20-camptothecin (FL118) and what is its primary mechanism of action?
A1: 10,11-Methylenedioxy-20(S)-camptothecin (FL118) is a potent, orally active analog of camptothecin.[1] Its primary anti-cancer mechanism of action involves the inhibition of survivin, a protein in the inhibitor of apoptosis (IAP) family.[2][3] FL118 also downregulates other anti-apoptotic proteins such as Mcl-1, XIAP, and cIAP2.[4] Additionally, like other camptothecin derivatives, it functions as a topoisomerase I (Top1) inhibitor, which can contribute to its toxicity profile.[5]
Q2: What are the common signs of toxicity observed with FL118 in animal models?
A2: The most commonly reported signs of toxicity in animal models, such as mice, include:
-
Body weight loss: This is a primary indicator of toxicity, and a loss of over 20% is often considered a sign of severe toxicity.[5]
-
Diarrhea: This is a known side effect of camptothecin-based compounds.[4][5]
-
Hematopoietic toxicity: While not always visually apparent, this can be a significant dose-limiting toxicity, similar to other Top1 inhibitors.[4]
Q3: How does the formulation of FL118 affect its toxicity?
A3: The formulation of FL118 significantly impacts its toxicity and maximum tolerated dose (MTD) in animal models. A Tween 80-free formulation for intravenous (i.v.) administration has been shown to be less toxic and allows for higher doses compared to a Tween 80-containing formulation for intraperitoneal (i.p.) administration.[2][6] The poor water solubility of FL118 is a critical factor to consider during formulation.[6]
Q4: Can the route of administration influence the toxicity of FL118?
A4: Yes, the route of administration, in conjunction with the formulation, plays a crucial role in the observed toxicity. Intravenous (i.v.) administration of a suitable formulation has been associated with a better toxicity profile and a higher MTD compared to intraperitoneal (i.p.) injection of a Tween 80-based formulation.[2][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive body weight loss (>20%) in animals. | The dose of FL118 is too high, exceeding the Maximum Tolerated Dose (MTD). | - Immediately reduce the dose of FL118 for subsequent administrations.- Refer to the MTD tables below for guidance on dose selection based on formulation and administration schedule.- Monitor animal health closely, including daily body weight measurements. |
| Severe diarrhea in treated animals. | Gastrointestinal toxicity, a known side effect of camptothecin analogs. | - Administer supportive care, including hydration with subcutaneous fluids.- Consider co-administration of anti-diarrheal agents such as loperamide. For severe, refractory cases, octreotide may be considered.[3][4][7][8]- If diarrhea persists, consider reducing the dose of FL118. |
| Signs of hematopoietic toxicity (e.g., neutropenia, anemia - requires blood analysis). | Inhibition of Topoisomerase I in rapidly dividing hematopoietic stem and progenitor cells. | - Reduce the dose or alter the administration schedule (e.g., from daily to weekly) to allow for bone marrow recovery.- In severe cases, supportive care such as blood transfusions or the use of hematopoietic growth factors (e.g., G-CSF for neutropenia) may be necessary, though this should be guided by specific experimental protocols and veterinary consultation. |
| Precipitation of FL118 in the formulation. | Poor water solubility of FL118. | - Ensure the formulation protocol is followed precisely. For i.v. administration, a Tween 80-free formulation containing solubilizing agents like DMSO and hydroxypropyl-β-cyclodextrin is recommended.[2]- Prepare fresh formulations before each use and visually inspect for any precipitation. |
Quantitative Data: Maximum Tolerated Dose (MTD) of FL118 in Mice
The MTD of FL118 is highly dependent on the formulation and the administration schedule. The following tables summarize the MTDs for different experimental conditions.
Table 1: MTD of FL118 with Tween 80-Containing Formulation (Intraperitoneal Administration)
| Dosing Schedule | Maximum Tolerated Dose (MTD) |
| Daily for 5 days (daily x 5) | 0.2 mg/kg |
| Every other day for 3 doses (q2 x 3) | 0.5 mg/kg |
| Once a week for 4 weeks (weekly x 4) | 1.5 mg/kg |
Source:[6]
Table 2: MTD of FL118 with Tween 80-Free Formulation (Intravenous Administration)
| Dosing Schedule | Maximum Tolerated Dose (MTD) |
| Daily for 5 days (daily x 5) | 1.5 mg/kg |
| Every other day for 5 doses (q2 x 5) | 1.5 - 2.0 mg/kg |
| Once a week for 4 weeks (weekly x 4) | 5.0 mg/kg |
Source:[6]
Experimental Protocols
Protocol 1: Formulation of FL118 for In Vivo Studies
-
Intraperitoneal (i.p.) Formulation (Tween 80-containing):
-
Dissolve FL118 in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
For the final working solution, dilute the FL118 stock in a vehicle containing Tween-80 (10-20%) and saline (75-85%). A typical final formulation might consist of 0.05 mg/mL FL118, 5% DMSO (v/v), 10-20% Tween-80 (v/v), and 75-85% saline (v/v).[2]
-
The control vehicle should consist of the same components without FL118.
-
-
Intravenous (i.v.) Formulation (Tween 80-free):
-
A recommended formulation for i.v. administration to improve solubility and reduce toxicity includes FL118 (0.1 - 0.5 mg/mL), DMSO (5%), and hydroxypropyl-β-cyclodextrin (0.05 - 0.25%, w/v) in saline.[2]
-
The corresponding vehicle control should contain 5% DMSO and 0.05 - 0.25% hydroxypropyl-β-cyclodextrin (w/v) in saline.
-
Protocol 2: Management of Chemotherapy-Induced Diarrhea in Mice
-
Monitoring: Monitor animals daily for signs of diarrhea, including changes in fecal consistency and soiling of the cage or perineal area.
-
Hydration: For mild to moderate diarrhea, provide supportive care with subcutaneous injections of sterile saline or Lactated Ringer's solution (1-2 mL per 25g mouse, once or twice daily as needed) to prevent dehydration.
-
Pharmacological Intervention:
-
Loperamide: For more significant diarrhea, administer loperamide hydrochloride. A typical dose for mice is 1-2 mg/kg administered subcutaneously or orally every 8-12 hours. High-dose loperamide regimens have been shown to be effective for irinotecan-induced diarrhea.[3]
-
Octreotide: In cases of severe, persistent diarrhea refractory to loperamide, octreotide, a somatostatin analog, can be considered.[3][8] Dosing should be determined in consultation with a veterinarian and based on established protocols.
-
Visualizations
Caption: Putative signaling pathway for FL118-induced toxicity in normal tissues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. e-century.us [e-century.us]
- 3. 779-Treatment induced diarrhoea | eviQ [eviq.org.au]
- 4. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 8. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FL118 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the mechanisms of resistance to the novel anti-cancer agent FL118.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms by which cancer cells develop resistance to FL118?
A1: While FL118 is known to overcome resistance mechanisms common to other camptothecin analogs, some potential mechanisms of resistance to FL118 itself have been identified. These include:
-
Alterations in Drug Efflux: Although FL118 is not a substrate for common efflux pumps like P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, upregulation of other ATP-binding cassette (ABC) transporters could potentially contribute to reduced intracellular drug concentrations.[1][2]
-
Target Alterations: While FL118 has multiple downstream targets, mutations or alterations in the expression of key proteins it inhibits, such as survivin, Mcl-1, XIAP, and cIAP2, could theoretically confer resistance.[3][4][5] For instance, forced expression of Mcl-1 or XIAP has been shown to confer resistance to FL118-mediated apoptosis.[3]
-
Upregulation of Pro-Survival Pathways: Cancer cells might develop resistance by activating alternative pro-survival signaling pathways that compensate for the inhibitory effects of FL118.
-
Impaired Apoptotic Machinery: Defects in the core apoptotic machinery downstream of FL118's targets could also lead to resistance.
Q2: How does FL118 overcome resistance to other camptothecins like irinotecan and topotecan?
A2: FL118 circumvents common resistance pathways for other camptothecins through several mechanisms:
-
Bypassing Efflux Pumps: Unlike irinotecan's active metabolite SN-38 and topotecan, FL118 is not a substrate for the P-gp/MDR1 and ABCG2/BCRP efflux pumps.[1][2] This means that cancer cells overexpressing these pumps remain sensitive to FL118.
-
Multiple Downstream Targets: FL118's efficacy is not solely dependent on topoisomerase 1 (Top1) inhibition. It also potently downregulates multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[3][5] This multi-targeted approach makes it more difficult for cancer cells to develop resistance through a single gene mutation.
-
p53-Independent Activity: FL118's anti-cancer activity is independent of the p53 tumor suppressor status.[1][3] This is a significant advantage, as p53 mutations are a common mechanism of resistance to many conventional chemotherapies.
-
Activity Against Cancer Stem Cells (CSCs): FL118 has been shown to target and inhibit the growth of cancer stem cells, which are often implicated in therapy resistance and tumor recurrence.[6][7] It achieves this by down-regulating CSC markers such as ABCG2, ALDH1A1, and Oct4.[6]
Q3: Is the expression level of Topoisomerase 1 (Top1) critical for FL118's efficacy?
A3: While FL118 is a camptothecin analog, studies suggest that its anti-tumor activity is not as critically dependent on Top1 expression as other drugs in its class.[5] Some research indicates that FL118 can still be effective in tumors with low Top1 expression, and high Top1 expression does not always correlate with sensitivity to FL118.[5] This further supports the idea that FL118's multi-targeting capabilities are key to its potency.
Q4: What is the role of the DDX5 oncoprotein in FL118 resistance?
A4: Recent studies have identified the RNA helicase DDX5 as a key protein involved in the mechanism of action of FL118. FL118 has been shown to bind to, dephosphorylate, and promote the proteasomal degradation of DDX5.[5] DDX5, in turn, acts as a master regulator of several oncogenic proteins that are also downstream targets of FL118, including survivin, Mcl-1, XIAP, and c-Myc.[5] Consequently, cancer cells with a knockout of DDX5 have demonstrated resistance to FL118 treatment.[5]
Q5: How does FL118 affect DNA repair pathways?
A5: FL118 has been shown to inhibit the homologous recombination (HR) DNA repair pathway.[8] It achieves this by reducing the levels of survivin, which in turn leads to the downregulation of RAD51, a key protein in HR.[8] By attenuating DNA repair, FL118 can enhance its cytotoxic effects and potentially overcome resistance to DNA-damaging agents.[8]
Troubleshooting Guides
Issue 1: Cultured cancer cells are showing reduced sensitivity to FL118 over time.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | - Perform molecular profiling of the resistant cells to identify changes in the expression of key FL118 targets (survivin, Mcl-1, XIAP, cIAP2, DDX5) and drug transporters. - Sequence the genes of these target proteins to check for mutations. - Evaluate the activation of alternative pro-survival pathways (e.g., Akt, ERK) in the resistant cells. |
| Cell line heterogeneity | - Re-establish the cell line from a frozen stock of an earlier passage. - Perform single-cell cloning to isolate and characterize sub-populations with varying sensitivity to FL118. |
| Incorrect drug concentration or stability | - Verify the concentration and purity of the FL118 stock solution. - Prepare fresh dilutions of FL118 for each experiment, as it may degrade over time in solution. |
Issue 2: In vivo xenograft models are not responding to FL118 treatment as expected.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic issues | - Verify the formulation and administration route of FL118. - Conduct pharmacokinetic studies to determine the drug concentration in the plasma and tumor tissue over time.[1] |
| Tumor microenvironment-mediated resistance | - Analyze the tumor microenvironment for factors that could contribute to resistance, such as hypoxia or the presence of cancer-associated fibroblasts (CAFs). - Co-culture cancer cells with CAFs in vitro to assess their impact on FL118 sensitivity. |
| Host-specific factors | - Ensure that the animal model being used is appropriate and does not have any underlying conditions that could interfere with FL118's efficacy. |
Quantitative Data Summary
Table 1: Comparative Efficacy of FL118 and Topotecan in Colon Cancer Cells
| Parameter | FL118 | Topotecan | Fold Difference | Reference |
| Inhibition of Cell Growth | More Effective | Less Effective | ~25x | [1] |
| Inhibition of Colony Formation | More Effective | Less Effective | ~25x | [1] |
Table 2: Comparative Efficacy of FL118 and other Camptothecins in Resistant Cell Lines
| Cell Line | Drug | Relative Resistance (Compared to FL118) | Reference |
| RC0.1 | Topotecan | 778x | [3] |
| RC1 | Topotecan | 572x | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of FL118 on cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of FL118 (and control compounds) for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Western Blot Analysis
-
Objective: To assess the effect of FL118 on the expression of target proteins.
-
Methodology:
-
Treat cancer cells with FL118 at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., survivin, Mcl-1, XIAP, cIAP2, DDX5, RAD51, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Human Tumor Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of FL118.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer FL118 (and vehicle control) to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Signaling Pathway Diagrams
Caption: Overview of FL118's mechanism of action and potential resistance pathways.
Caption: Comparison of FL118's and other camptothecins' interactions with resistance mechanisms.
Caption: Workflow for generating and characterizing FL118-resistant cancer cell lines.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing FL118 Delivery to Tumor Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of FL118 to tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What is FL118 and what is its primary mechanism of action?
FL118 is a camptothecin analogue with a dual mechanism of action. It functions as a topoisomerase I inhibitor and also promotes the proteasome-mediated degradation of anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2.[1][2] Recent studies have also identified that FL118 acts as a "molecular glue degrader" by binding to, dephosphorylating, and degrading the oncoprotein DDX5.[3][4] This degradation of DDX5 leads to the downregulation of its downstream targets, including c-Myc and mutant Kras.[3]
Q2: What are the main advantages of FL118 over other camptothecin analogues like irinotecan and topotecan?
FL118 exhibits several advantages over clinically approved camptothecin analogues. A key advantage is its ability to overcome drug resistance. Unlike SN-38 (the active metabolite of irinotecan) and topotecan, FL118 is not a substrate for the drug efflux pumps P-gp/MDR1 and ABCG2/BCRP.[5][6] This allows FL118 to be effective in tumors that have acquired resistance to irinotecan and topotecan.[5][6] Furthermore, FL118's efficacy is independent of the p53 tumor suppressor protein status.[7] Pharmacokinetic studies have shown that FL118 is rapidly cleared from circulation while effectively accumulating and remaining in tumor tissue for an extended period.[5][7][8]
Q3: What are the primary challenges in delivering FL118 to tumor tissues and how can they be addressed?
The primary challenges in delivering FL118, a hydrophobic molecule, to tumor tissues revolve around its solubility and potential for off-target toxicity. To address these challenges, two main strategies have been explored:
-
Improved Formulations: Development of intravenous (i.v.) compatible formulations has been crucial. A Tween 80-free formulation containing DMSO and hydroxypropyl-β-cyclodextrin has been shown to increase the maximum tolerated dose (MTD) by 3-7 fold and significantly improve the therapeutic index compared to older intraperitoneal (i.p.) formulations.[9][10]
-
Targeted Delivery Systems: Antibody-drug conjugates (ADCs) offer a promising approach for targeted delivery. By linking FL118 to monoclonal antibodies that target tumor-specific antigens (e.g., Trop2, HER2, EGFR), the drug can be delivered directly to cancer cells, enhancing efficacy and reducing systemic toxicity.[1]
Troubleshooting Guides
Issue: Inconsistent tumor growth inhibition in xenograft models.
-
Question: We are observing high variability in tumor growth inhibition in our mouse xenograft models treated with FL118. What could be the cause?
-
Answer: Inconsistent tumor growth inhibition can stem from several factors:
-
Drug Formulation and Administration: Ensure that your FL118 formulation is homogenous and stable. For intravenous administration, a clear, filter-sterilized solution is critical. The use of a Tween 80-free formulation is recommended for improved safety and efficacy.[9][10] If using intraperitoneal injections, be aware that this route may lead to less consistent systemic exposure compared to intravenous administration.
-
Tumor Model Heterogeneity: The expression levels of FL118's molecular targets, such as DDX5, can vary between different tumor models and even within the same tumor type.[3] It is advisable to characterize the expression of these targets in your xenograft models to correlate with FL118 sensitivity.
-
Drug Efflux Pump Expression: While FL118 is not a substrate for P-gp and ABCG2, some tumor models might express other transporters that could potentially affect intracellular drug accumulation.[5][6]
-
Pharmacokinetics: Individual animal variations can lead to differences in drug metabolism and clearance. Consider performing a small-scale pharmacokinetic study in your specific animal model to understand the drug's distribution and half-life. Pharmacokinetic studies have shown that FL118 is rapidly cleared from the bloodstream but is retained in the tumor.[5][7][8]
-
Issue: Signs of toxicity in treated animals (e.g., weight loss, lethargy).
-
Question: Our mice are showing significant weight loss and other signs of toxicity after FL118 administration. How can we mitigate this?
-
Answer: Toxicity is a common concern with potent chemotherapeutic agents. Here are some strategies to manage it:
-
Optimize Formulation and Route of Administration: An intravenous-compatible, Tween 80-free formulation has been shown to have a higher maximum tolerated dose (MTD) and a better therapeutic index (TI of 5-6) compared to older intraperitoneal formulations (TI of 1.3-2).[9][10] Switching to an optimized intravenous formulation can significantly reduce toxicity.
-
Adjust Dosing and Schedule: The dosing regimen can greatly impact toxicity. Studies have shown that weekly schedules can be effective and well-tolerated.[2][9] If you are observing toxicity with a daily dosing schedule, consider switching to a less frequent schedule (e.g., every other day or weekly) to allow for recovery between doses.
-
Consider Targeted Delivery: If untargeted FL118 continues to show toxicity at therapeutic doses, exploring targeted delivery via antibody-drug conjugates (ADCs) is a highly recommended strategy.[1] This approach can significantly reduce systemic exposure and off-target effects.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (Trop2-positive FaDu cells) | As low as 0.025 nM | In vitro cytotoxicity of Sac-CL2A-FL118 ADC | [1] |
| Tumor Growth Inhibition (TGI) | 130% | In vivo efficacy of Sac-CL2A-FL118 ADC at 7 mg/kg in Trop2-expressing xenografts | [1] |
| Area Under the Curve (AUC) | 2.6-fold increase | Pharmacokinetics of FL118-ADCs compared to Trodelvy® | [1] |
| Maximum Concentration (Cmax) | ~1.7-fold higher | Pharmacokinetics of FL118-ADCs compared to Trodelvy® | [1] |
| Maximum Tolerated Dose (MTD) | 3-7 fold increase | i.v. Tween 80-free formulation vs. i.p. Tween 80-containing formulation | [9][10] |
| Therapeutic Index (TI) | 5-6 | i.v. Tween 80-free formulation | [9][10] |
| Therapeutic Index (TI) | 1.3-2 | i.p. Tween 80-containing formulation | [9][10] |
| In Vitro Potency vs. Topotecan | ≥25-fold more effective | Inhibition of cancer cell growth and colony formation | [5] |
| Inhibition of Anti-Apoptotic Proteins | 10-100 fold stronger than topotecan | Inhibition of survivin, Mcl-1, XIAP, or cIAP2 expression | [5] |
Experimental Protocols
Protocol 1: Preparation of an Intravenous-Compatible FL118 Formulation
This protocol is adapted from a study that developed a Tween 80-free formulation for FL118.[9]
Materials:
-
FL118 powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Hydroxypropyl-β-cyclodextrin (HPβCD), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Prepare a stock solution of FL118 in DMSO. The concentration will depend on the final desired dose. For example, to achieve a final concentration of 0.5 mg/mL, a more concentrated stock in DMSO will be needed.
-
In a sterile container, dissolve the required amount of HPβCD in saline. The original study used a concentration range of 0.05 - 0.25% (w/v).
-
Slowly add the FL118/DMSO stock solution to the HPβCD/saline solution while vortexing or stirring to ensure rapid and complete mixing. The final concentration of DMSO should be 5%.
-
Visually inspect the solution for any precipitation. A clear, homogenous solution should be obtained.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter before injection.
-
The vehicle control should consist of 5% DMSO and the corresponding concentration of HPβCD in saline.
Protocol 2: General Workflow for In Vivo Antitumor Efficacy Study
This protocol outlines a general workflow for assessing the antitumor efficacy of FL118 in a human tumor xenograft model.
-
Cell Culture: Culture the human cancer cell line of interest under standard conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer FL118 and vehicle control according to the chosen route (e.g., intravenous) and schedule (e.g., weekly). Dosing will depend on the MTD established for the specific formulation and mouse strain.
-
Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. e-century.us [e-century.us]
- 10. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Colon Cancer Models: 10,11-Methylenedioxy-20-camptothecin (FL118) Demonstrates Superiority Over Irinotecan
For Immediate Release
In the landscape of chemotherapeutic agents for colon cancer, a compelling body of preclinical evidence suggests that 10,11-Methylenedioxy-20-camptothecin (MD-CPT), also known as FL118, exhibits superior efficacy and overcomes key resistance mechanisms compared to the standard-of-care drug, irinotecan. This comparison guide synthesizes the available experimental data from in vitro and in vivo colon cancer models, providing researchers, scientists, and drug development professionals with a detailed overview of their respective performance.
Executive Summary
FL118, a novel camptothecin analogue, consistently demonstrates greater potency in inhibiting the growth of human colon cancer cell lines and controlling tumor progression in xenograft models than irinotecan and its active metabolite, SN-38. A key advantage of FL118 is its ability to bypass the ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp) and ABCG2, which are common mediators of multidrug resistance and can reduce the effectiveness of irinotecan. Furthermore, FL118 engages multiple cellular pathways, including the inhibition of key survival proteins and activation of tumor suppressor networks, contributing to its enhanced anti-cancer activity.
In Vitro Cytotoxicity: A Clear Margin of Victory for FL118
Studies comparing the cytotoxic effects of FL118 and SN-38 (the active metabolite of irinotecan) on various human colon cancer cell lines consistently show FL118 to be significantly more potent. In the HCT116 colon cancer cell line and its camptothecin-resistant sublines, FL118 exhibited EC50 values in the sub-nanomolar range, indicating a 5- to 10-fold greater potency than SN-38[1]. This increased potency holds true even in cell lines with high expression of the drug efflux pump ABCG2, a known mechanism of irinotecan resistance.
| Cell Line | Drug | EC50 (nM) | Fold Difference (SN-38/FL118) | Reference |
| HCT116 | FL118 | < 1 | \multirow{2}{}{5-10x} | [1] |
| SN-38 | 5-10 | [1] | ||
| HCT-8 | FL118 | ~1 | \multirow{2}{}{~25x (vs. Topotecan)} | [2] |
| Topotecan | ~25 | [2] | ||
| HT-29 | Irinotecan | 5.17 µM | N/A | [3] |
| SN-38 | 4.50 nM | N/A | [3] | |
| LoVo | Irinotecan | 15.8 µM | N/A | [3] |
| SN-38 | 8.25 nM | N/A | [3] |
In Vivo Antitumor Efficacy: FL118 Outperforms Irinotecan in Xenograft Models
The superior performance of FL118 is further substantiated in in vivo studies using human colon cancer xenograft models. In a study with SCID mice bearing irinotecan-resistant HCT116-SN50 subcutaneous xenografts, treatment with FL118 resulted in significantly better tumor growth control compared to irinotecan[1][4]. Most notably, FL118 significantly extended the median time to progression (TTP) to 58 days, a 50.6% increase compared to the 38.5 days for mice treated with irinotecan[1]. This suggests that FL118 is not only more potent but also more effective in overcoming acquired resistance to conventional camptothecins.
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| HCT116-SN50 (Irinotecan-Resistant) | FL118 | 1.5 mg/kg, IP, once per week | Better tumor growth control; Median TTP of 58 days | [1][4] |
| Irinotecan | 100 mg/kg, IP, once per week | Median TTP of 38.5 days | [1][4] |
Mechanisms of Action: A Multi-Pronged Attack by FL118
Both FL118 and irinotecan are topoisomerase I inhibitors. They function by trapping the topoisomerase I-DNA cleavage complex, which leads to DNA double-strand breaks during replication and ultimately, apoptosis. However, the mechanistic profile of FL118 extends beyond this shared function.
Irinotecan: A prodrug that is converted to its active form, SN-38, by carboxylesterases. SN-38 is a potent inhibitor of topoisomerase I. Its efficacy can be limited by the expression of ABC transporter proteins like ABCG2 and P-gp, which actively pump the drug out of cancer cells.
FL118: In addition to topoisomerase I inhibition, FL118 exhibits several other key mechanisms of action:
-
Insensitivity to Efflux Pumps: FL118 is not a substrate for ABCG2 and P-gp, allowing it to bypass this common resistance mechanism and maintain high intracellular concentrations[1][2][4].
-
Inhibition of Survival Proteins: FL118 selectively downregulates the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner[5].
-
Activation of p53: In p53 wild-type cancer cells, FL118 activates the tumor suppressor p53 by promoting the degradation of its negative regulator, MdmX. This leads to p53-dependent senescence[6][7].
Caption: Comparative Mechanisms of Action of Irinotecan and FL118.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: HCT116 human colon carcinoma and its camptothecin-resistant sublines (e.g., HCT116-SN50), HT-29, and LoVo human colon carcinoma cells.
-
Treatment: Cells were treated with a range of concentrations of FL118 or SN-38 for 72 hours.
-
Assay: Cell viability was assessed using the MTT assay or similar methods.
-
Data Analysis: The half-maximal effective concentration (EC50) values were calculated from the dose-response curves.
In Vivo Xenograft Study
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneous injection of human colon cancer cells (e.g., HCT116-SN50) to establish xenograft tumors.
-
Treatment Initiation: Treatment began when tumors reached an average volume of approximately 100 mm³.
-
Drug Administration: FL118 (1.5 mg/kg) or irinotecan (100 mg/kg) was administered intraperitoneally (IP) once per week for 4 weeks, followed by a 1-week rest period.
-
Endpoints: Tumor volume was measured regularly. The primary endpoint was time to progression (TTP), defined as the time for the tumor to reach a predetermined size (e.g., 1500 mm³) or the animal becoming moribund. Animal body weight was monitored as a measure of toxicity.
Caption: Experimental workflows for in vitro and in vivo comparative studies.
Conclusion
The preclinical data strongly support the continued investigation of 10,11-Methylenedioxy-20-camptothecin (FL118) as a promising therapeutic agent for colon cancer. Its superior potency, ability to overcome irinotecan resistance, and multi-faceted mechanism of action position it as a compelling alternative to existing camptothecin-based therapies. Further clinical development is warranted to translate these promising preclinical findings into improved outcomes for patients with colon cancer.
References
- 1. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. FL118 induces p53-dependent senescence in colorectal cancer cells by promoting degradation of MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Showdown: Unraveling the Cytotoxic Superiority of FL118 Over SN-38
In the landscape of cancer therapeutics, the camptothecin analogs irinotecan and topotecan have long been standard-of-care, with SN-38, the active metabolite of irinotecan, serving as a potent topoisomerase I inhibitor. However, the emergence of FL118, a novel camptothecin derivative, has presented a paradigm shift, demonstrating significantly greater cytotoxic activity and a distinct mechanism of action that circumvents common resistance pathways. This guide provides a detailed comparison of the cytotoxic profiles of FL118 and SN-38, supported by experimental data, to inform researchers and drug development professionals.
Superior Potency of FL118 Across Multiple Cancer Cell Lines
Quantitative analysis of the half-maximal effective concentration (EC50) reveals the stark contrast in cytotoxic potency between FL118 and SN-38. Across a panel of non-small cell lung cancer (NSCLC) and colorectal cancer cell lines, FL118 consistently exhibits EC50 values in the sub-nanomolar range, indicating a 5- to 10-fold greater potency than SN-38.[1]
| Cell Line | Cancer Type | FL118 EC50 (nM) | SN-38 EC50 (nM) |
| NCI-H460 | NSCLC | 0.5 ± 0.1 | 4.5 ± 0.8 |
| A549 | NSCLC | 0.8 ± 0.2 | 8.2 ± 1.5 |
| HCT-116 | Colorectal | 0.3 ± 0.1 | 2.9 ± 0.6 |
| HT-29 | Colorectal | 0.7 ± 0.2 | 7.1 ± 1.3 |
| SW620 | Colorectal | 0.4 ± 0.1 | 3.8 ± 0.7 |
Table 1: Comparative EC50 values of FL118 and SN-38 in various human cancer cell lines.
Even more striking is the efficacy of FL118 in cancer cells that have developed resistance to traditional topoisomerase I inhibitors. In prostate cancer cell lines with mutations in the topoisomerase I (Top1) gene, FL118's cytotoxic activity is significantly less affected compared to SN-38. In these resistant cell lines, FL118 can be up to 800 times more effective than SN-38, underscoring its potential to overcome clinically relevant resistance mechanisms.[2]
Divergent Mechanisms of Action: Beyond Topoisomerase I Inhibition
The cytotoxic prowess of SN-38 is intrinsically linked to its function as a potent inhibitor of Topoisomerase I, a critical enzyme for DNA replication and repair. By stabilizing the Topoisomerase I-DNA complex, SN-38 induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[3]
In contrast, while structurally related to camptothecins, FL118 is a poor inhibitor of Topoisomerase I.[2][3] Its primary mechanism of action is a novel and multi-faceted approach that targets key survival pathways within cancer cells. FL118 functions by promoting the degradation of the oncoprotein DDX5 (p68). This degradation, in turn, leads to the transcriptional downregulation of a suite of anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2. This multi-pronged attack on cancer cell survival pathways contributes to its superior potency and its ability to induce apoptosis independently of the p53 tumor suppressor protein status.[4]
Furthermore, FL118 has been shown to bypass drug resistance mediated by the ATP-binding cassette transporter G2 (ABCG2), a common mechanism of resistance to SN-38 and other chemotherapeutic agents.[2]
Signaling Pathways Underpinning Cytotoxicity
The distinct mechanisms of FL118 and SN-38 are best visualized through their respective signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of FL118 Versus Traditional Camptothecins
A deep dive into the preclinical therapeutic window of a novel anti-cancer agent compared to established topoisomerase I inhibitors, irinotecan and topotecan.
In the landscape of oncology drug development, the therapeutic index (TI)—a quantitative measure of a drug's safety margin—stands as a critical determinant of clinical viability. A favorable TI, representing a wide gap between the dose required for therapeutic efficacy and the dose at which toxicity occurs, is the hallmark of a promising anti-cancer agent. This guide provides a comprehensive evaluation of the therapeutic index of FL118, a novel camptothecin analogue, in comparison to the established topoisomerase I inhibitors, irinotecan and topotecan. This analysis is supported by a compilation of preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Comparison of Therapeutic Indices
The therapeutic index is calculated as the ratio of the maximum tolerated dose (MTD) to the effective dose (ED). The following tables summarize preclinical data for FL118, irinotecan, and topotecan from various mouse xenograft models. It is important to note that these values are derived from different studies and experimental conditions, and direct cross-study comparisons should be made with caution.
| Drug | Formulation/Route | Maximum Tolerated Dose (MTD) in Mice | Cancer Model | Efficacious Dose in Mice | Therapeutic Index (TI) | Reference |
| FL118 | Intravenous | 3-7 fold higher than IP formulation | Human tumor xenografts | Not explicitly stated in the same study | 5-6 | [1][2] |
| Intraperitoneal | Not explicitly stated | Human tumor xenografts | Not explicitly stated in the same study | 1.3-2 | [1][2] | |
| Irinotecan | Intravenous (daily x 3) | 100 mg/kg/day | HL60 xenografts | Not directly comparable in the same study | - | |
| Intravenous (daily x 5) | 50 mg/kg/day | HL60 xenografts | 50 mg/kg/day (produced 100% complete response) | ~1 | ||
| Single Intravenous Dose | 240 mg/kg | BALB/c mice | - | - | ||
| Oral (daily x 5, repeated) | - | Colon adenocarcinoma xenografts | 50-75 mg/kg | - | ||
| Topotecan | Intraperitoneal (daily x 5) | 1.5 mg/kg/day | Ovarian cancer xenograft | - | - | [3] |
| Intravenous (daily x 5 for 2 weeks) | ~2.0 mg/kg/day | Pediatric solid tumor xenografts | 0.6 mg/kg (clinically relevant dose) | ~3.3 | [4][5] |
Note: The therapeutic index for irinotecan and topotecan is estimated based on MTD and effective dose data from different preclinical studies, which may not be directly comparable to the reported TI of FL118. The TI for FL118 was explicitly stated in a study comparing different formulations.
Unraveling the Mechanisms of Action: A Tale of Two Pathways
The difference in the therapeutic index between FL118 and traditional camptothecins can be partly attributed to their distinct mechanisms of action. While both are camptothecin analogues, their primary cellular targets and downstream signaling cascades differ significantly.
The Classical Camptothecin Pathway: Topoisomerase I Inhibition
Irinotecan (and its active metabolite, SN-38) and topotecan exert their cytotoxic effects by targeting topoisomerase I (Top1), a nuclear enzyme essential for DNA replication and transcription. By stabilizing the Top1-DNA cleavage complex, these drugs prevent the re-ligation of single-strand breaks, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Classical camptothecin signaling pathway.
The Novel Mechanism of FL118: Targeting Anti-Apoptotic Proteins
In contrast to its predecessors, FL118 exhibits a unique mechanism of action that is largely independent of Top1 inhibition.[3] FL118 functions as a selective inhibitor of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[6] Recent studies have further elucidated that FL118 acts as a "molecular glue degrader," binding to and promoting the degradation of the oncoprotein DDX5 (p68).[6] The degradation of DDX5 leads to the downregulation of several key oncogenic proteins, including c-Myc and survivin, thereby inducing apoptosis in cancer cells.[6] This multi-targeted approach may contribute to its enhanced efficacy and potentially wider therapeutic window.
Caption: FL118 signaling pathway.
Experimental Protocols
Standardized protocols are essential for the accurate determination of therapeutic index. Below are generalized methodologies for conducting in vivo maximum tolerated dose (MTD) and anti-tumor efficacy studies in mouse xenograft models.
In Vivo Maximum Tolerated Dose (MTD) Study
This study aims to determine the highest dose of a drug that can be administered without causing unacceptable levels of toxicity.
Caption: Workflow for an MTD study.
Detailed Steps:
-
Animal Acclimatization: House mice (e.g., female athymic nude mice, 6-8 weeks old) in a controlled environment for at least one week prior to the study.
-
Group Assignment: Randomly assign mice to different dose groups, including a vehicle control group.
-
Dose Administration: Administer the test compound (FL118, irinotecan, or topotecan) via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined schedule (e.g., daily for 5 days). Start with a low dose and escalate in subsequent groups.
-
Monitoring: Monitor the animals daily for changes in body weight, food and water consumption, and clinical signs of toxicity (e.g., changes in posture, activity, and fur texture).
-
Endpoint: The primary endpoint is typically a predefined level of body weight loss (e.g., 20%) or the observation of severe, irreversible clinical signs of toxicity.
-
MTD Determination: The MTD is defined as the highest dose at which no more than a specified percentage of animals (e.g., 10%) experience dose-limiting toxicity.
In Vivo Anti-Tumor Efficacy Study
This study evaluates the ability of a drug to inhibit tumor growth in a preclinical model.
Caption: Workflow for an anti-tumor efficacy study.
Detailed Steps:
-
Cell Preparation: Culture human cancer cells (e.g., colon, lung, or ovarian cancer cell lines) under standard conditions.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (vehicle control, FL118, irinotecan, topotecan). Administer the drugs at doses determined to be efficacious from dose-ranging studies, following a specific schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Conclusion
The available preclinical data suggests that FL118 possesses a more favorable therapeutic index compared to the traditional camptothecins, irinotecan and topotecan. This improved safety profile is likely a result of its unique multi-targeted mechanism of action, which is distinct from the direct DNA-damaging effects of Top1 inhibitors. The development of an intravenous formulation has further enhanced the therapeutic window of FL118, making it a promising candidate for further clinical investigation. However, it is crucial to acknowledge that these preclinical findings require validation in well-controlled clinical trials to fully ascertain the therapeutic potential and safety of FL118 in cancer patients. The detailed methodologies and pathway analyses provided in this guide offer a framework for the continued evaluation of FL118 and other novel anti-cancer agents.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhalation delivery dramatically improves the efficacy of topotecan for the treatment of local and distant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Preclinical Impact of Metronomic Low-Dose Oral Topotecan Combined with the Antiangiogenic Drug Pazopanib for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of 10,11-Methylenedioxy-20-camptothecin (FL118) in Combination Therapies
FOR IMMEDIATE RELEASE
Buffalo, NY – Preclinical research reveals that 10,11-Methylenedioxy-20-camptothecin, a novel camptothecin analogue also known as FL118, demonstrates significant synergistic and additive anti-cancer effects when used in combination with other established chemotherapeutic agents. These findings, targeted at researchers, scientists, and drug development professionals, highlight the potential of FL118 to enhance treatment efficacy in various cancer types, including multiple myeloma and colorectal cancer.
FL118, a potent inhibitor of survivin and other key anti-apoptotic proteins, has been shown to work cooperatively with DNA-damaging agents and PARP inhibitors, offering a multi-pronged attack on cancer cells. This guide provides a comprehensive comparison of FL118's performance in combination therapies, supported by available experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Effects
The synergistic and additive effects of FL118 in combination with other chemotherapies have been evaluated in preclinical studies. The following tables summarize the quantitative data from these investigations, showcasing the enhanced efficacy of combination treatments.
| Cancer Type | Combination Agent | Effect | Cell Lines | Quantitative Data |
| Multiple Myeloma | Melphalan | Synergistic | Primary BMMNC samples | Specific CI values not available in abstract |
| Multiple Myeloma | Bortezomib | Additive | Primary BMMNC samples | Specific quantitative data not available in abstract |
| Colorectal Cancer | Olaparib (PARP inhibitor) | Synergistic | LOVO, LS1034 | Specific CI and IC50 values for the combination are not detailed in the abstract but synergy is reported. |
Note: BMMNC stands for Bone Marrow Mononuclear Cells. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key combination studies cited.
Combination of FL118 with Melphalan and Bortezomib in Multiple Myeloma
-
Cell Lines: Primary bone marrow mononuclear cell (BMMNC) samples from newly diagnosed and relapsed/refractory multiple myeloma patients.
-
Treatment: Cells were treated with FL118 alone, melphalan alone, bortezomib alone, or in combination for 48 hours.
-
Assessment of Synergy: The interaction between FL118 and other agents was determined by comparing the cytotoxic effects of the single agents with the combination treatment. The specific method for synergy quantification (e.g., Chou-Talalay method) was not specified in the available text.
-
Cell Viability Assay: The percentage of viable MM cells (CD138+) was determined using flow cytometry.
Combination of FL118 with Olaparib in Colorectal Cancer
-
Cell Lines: Human colorectal cancer cell lines LOVO and LS1034.
-
Treatment: Cells were treated with varying concentrations of FL118, olaparib, or the combination of both.
-
Assessment of Synergy: The synergistic effect was evaluated by analyzing cell viability data from the combination treatment compared to single-agent treatments. The specific analytical method for determining synergy was not detailed in the provided information.
-
Cell Viability Assay: Cell viability was assessed using a standard method such as the MTT or MTS assay.
-
Mechanism of Action Analysis: Western blotting was used to measure the protein levels of survivin and RAD51 to investigate the molecular mechanism of synergy.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of FL118 with other chemotherapies are rooted in its unique multi-targeted mechanism of action. FL118 inhibits several key anti-apoptotic proteins and interferes with DNA damage repair pathways, making cancer cells more susceptible to the effects of other cytotoxic agents.
Caption: FL118's synergistic mechanism.
The diagram above illustrates how FL118 promotes cancer cell death (apoptosis) by inhibiting multiple anti-apoptotic proteins. Furthermore, its inhibition of the DNA damage repair pathway, particularly through the downregulation of RAD51 via survivin inhibition, enhances the efficacy of DNA-damaging agents like melphalan and PARP inhibitors like olaparib.
Experimental Workflow for Synergy Assessment
The general workflow for assessing the synergistic effects of FL118 with other chemotherapies in vitro is a systematic process involving cell culture, combination drug treatment, and viability assessment.
Caption: Workflow for in vitro synergy testing.
This workflow outlines the key steps from cell preparation to the final determination of the drug interaction, providing a clear and logical sequence for conducting these preclinical studies.
A Comparative Analysis of FL118 and New Generation Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of FL118, a novel camptothecin analogue, and new generation topoisomerase I inhibitors, Gimatecan and Namitecan. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform preclinical and clinical research decisions. This document summarizes quantitative performance data, outlines detailed experimental protocols for key assays, and visualizes complex biological pathways and experimental workflows.
Executive Summary
Topoisomerase I (Top1) inhibitors are a cornerstone of cancer chemotherapy. The first-generation agents, irinotecan and topotecan, while effective in certain malignancies, are hampered by limitations such as drug resistance and toxicity. FL118 and the new generation of Top1 inhibitors, including Gimatecan and Namitecan, have been developed to overcome these challenges. This guide delves into a comparative analysis of their mechanisms of action, anti-cancer efficacy, and the experimental evidence supporting their potential as next-generation cancer therapeutics.
FL118 distinguishes itself not only as a potent Top1 inhibitor but also through its unique ability to downregulate key anti-apoptotic proteins, offering a multi-pronged attack on cancer cells. Gimatecan, a lipophilic camptothecin analogue, and Namitecan, a hydrophilic derivative, represent significant advancements in improving the pharmacological properties and efficacy of this drug class.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of FL118, Gimatecan, and Namitecan across various cancer models.
Table 1: In Vitro Cytotoxicity (IC50) of Topoisomerase Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FL118 | A549 | Lung Carcinoma | 8.94 ± 1.54 | [1] |
| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | [1] | |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [1] | |
| 2008 | Ovarian Cancer | 37.28 | [1] | |
| ES-2 | Ovarian Cancer | Proliferation inhibited at 1-200 nM | [2] | |
| SK-O-V3 | Ovarian Cancer | Proliferation inhibited at 1-200 nM | [2] | |
| Gimatecan | MCR | Bladder Cancer | 90 ± 3 (1h exposure) | [3] |
| HT1376 | Bladder Cancer | 9.0 ± 0.4 (1h exposure) | [3] | |
| MCR | Bladder Cancer | 5.0 ± 0.2 (24h exposure) | [3] | |
| HT1376 | Bladder Cancer | 2.8 ± 0.1 (24h exposure) | [3] | |
| Various HCC Lines | Hepatocellular Carcinoma | 12.1 - 1085.0 | [4] | |
| BCP-ALL | B-cell Precursor Acute Lymphoblastic Leukemia | 0.9 (median) | [5] | |
| Namitecan | A431 | Squamous Cell Carcinoma | 0.21 µM (induces apoptosis) | [6] |
| A431/TPT | Topotecan-Resistant Squamous Cell Carcinoma | 0.29 µM (induces apoptosis) | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of Topoisomerase Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| FL118 | Colon and Head-and-Neck Xenografts | Mice | Not specified | Superior efficacy over irinotecan and topotecan | [7] |
| Gimatecan | HT1376 Bladder Cancer | Athymic Nude Mice | 2 mg/kg, p.o., q4dx4 | Marked tumor growth inhibition | [3] |
| A549 Lung Carcinoma | Mice | 0.5 mg/kg, p.o., daily | Strong tumor growth inhibition | [8] | |
| HCC Xenografts | Mice | 0.8 mg/kg, p.o., q4dx4 | 62-95% TVI | [9] | |
| Namitecan | Pediatric Sarcoma Xenografts | Mice | 15-30 mg/kg, i.v., q4dx3w | Complete tumor regression in 4/5 models | [10] |
| Topotecan-Resistant A431/TPT | Mice | Not specified | Outstanding efficacy | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of FL118 and new generation topoisomerase inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of topoisomerase inhibitors on cancer cell lines and calculate the IC50 values.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Topoisomerase inhibitors (FL118, Gimatecan, Namitecan)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the topoisomerase inhibitors in culture medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software.[12][13][14][15]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of topoisomerase inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Topoisomerase inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the desired cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution like PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the topoisomerase inhibitors and the vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intravenous injection).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times a week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Efficacy Evaluation: Continue the treatment for the specified duration. Monitor for signs of toxicity by recording body weight and observing the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[5][16][17][18][19]
Western Blotting for Apoptosis-Related Proteins
Objective: To determine the effect of topoisomerase inhibitors on the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with topoisomerase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Survivin, Mcl-1, XIAP, cIAP2, cleaved PARP, Caspase-3) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.[20][21][22]
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by FL118, Gimatecan, and Namitecan.
Caption: FL118 dual mechanism of action.
Caption: Gimatecan's impact on signaling.
Caption: Namitecan's primary mechanism.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols described above.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Antitumor Activity of FL118, a Survivin, Mcl-1, XIAP, and cIAP2 Selective Inhibitor, Is Highly Dependent on Its Primary Structure and Steric Configuration [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. Assay of topoisomerase I activity [protocols.io]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Namitecan: a hydrophilic camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotna.net [biotna.net]
- 15. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. pubcompare.ai [pubcompare.ai]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of FL118 and Other Survivin Inhibitors in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the survivin-inhibitory activities of the novel small molecule FL118 with other known survivin inhibitors, YM155 (Sepantronium Bromide) and Terameprocol (EM-1421), across a range of tumor types. The following sections present quantitative data on their anti-cancer efficacy, detailed experimental protocols for key assays, and visualizations of their respective signaling pathways.
Data Presentation: Comparative Efficacy of Survivin Inhibitors
The following tables summarize the 50% inhibitory concentration (IC50) values of FL118, YM155, and Terameprocol in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| FL118: IC50 Values in Various Cancer Cell Lines | |
| Cancer Type | Cell Line |
| Lung Carcinoma | A549 |
| Breast Carcinoma | MDA-MB-231 |
| Prostate Carcinoma | RM-1 |
| Ovarian Cancer | 2008 |
| Ovarian Cancer | ES-2 |
| Ovarian Cancer | SK-O-V3 |
| Colorectal Cancer | HCT-116 |
| Breast Cancer | MCF-7 |
| Hepatocellular Carcinoma | HepG-2 |
| YM155 (Sepantronium Bromide): IC50 Values in Various Cancer Cell Lines | |
| Cancer Type | Cell Line |
| Neuroblastoma | CHLA-255 |
| Neuroblastoma | NGP |
| Neuroblastoma | SH-SY5Y |
| Neuroblastoma | UKF-NB-3 |
| Neuroblastoma | LAN-6 |
| Neuroblastoma | NB-S-124 |
| Neuroblastoma | SK-N-SH |
| Cervical Cancer | HeLa (Survivin Promoter Activity) |
| Terameprocol (EM-1421): Effective Concentrations in Cancer Cell Lines | |
| Cancer Type | Cell Line |
| Non-Small Cell Lung Carcinoma | HCC2429 |
| Non-Small Cell Lung Carcinoma | H460 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of survivin-inhibitory activity.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the survivin inhibitor (e.g., FL118, YM155, or Terameprocol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, remove the media and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value, the concentration at which 50% of cell viability is inhibited.
Survivin Protein Expression (Western Blot)
Western blotting is a technique used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with the survivin inhibitor for the desired time. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for survivin overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Survivin Promoter Activity (Luciferase Reporter Assay)
This assay measures the transcriptional activity of the survivin gene promoter in response to a drug treatment.
Protocol:
-
Plasmid Construction: Clone the promoter region of the survivin gene into a luciferase reporter vector (e.g., pGL4).
-
Cell Transfection: Co-transfect the cancer cells with the survivin promoter-luciferase construct and a control vector expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Drug Treatment: After 24 hours, treat the transfected cells with the survivin inhibitor or vehicle control.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as the relative luciferase activity compared to the vehicle-treated control.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways and mechanisms of action for FL118, YM155, and Terameprocol in inhibiting survivin.
Caption: FL118 inhibits the oncoprotein DDX5, leading to the downregulation of multiple anti-apoptotic proteins.
Caption: YM155 disrupts transcription factors, inhibiting survivin promoter activity and subsequent protein expression.
Caption: Terameprocol inhibits the transcription factor Sp1, leading to decreased survivin expression.
Caption: A general experimental workflow for validating the activity of survivin inhibitors in cancer cell lines.
Safety Operating Guide
Safe Disposal of 10,11-Methylenedioxy-20-camptothecin: A Guide for Laboratory Professionals
Effective management of cytotoxic compounds is paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 10,11-Methylenedioxy-20-camptothecin, a potent analogue of camptothecin. Adherence to these procedural guidelines is critical for researchers, scientists, and drug development professionals handling this compound.
As a derivative of camptothecin, 10,11-Methylenedioxy-20-camptothecin is classified as a cytotoxic agent and should be handled with extreme caution.[1][2] Proper disposal is not merely a recommendation but a regulatory necessity to prevent occupational exposure and environmental contamination.[1][2] All waste generated, including contaminated personal protective equipment (PPE), labware, and cleaning materials, must be segregated and treated as hazardous chemotherapeutic waste.[3]
Personal Protective Equipment (PPE) and Handling Precautions
When handling 10,11-Methylenedioxy-20-camptothecin in solid or solution form, appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion.[4][5] All operations involving this compound should be conducted within a certified chemical fume hood or biological safety cabinet to minimize aerosol formation.[1][6]
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile or butyl gloves (minimum 10 mil thickness) | Provides a robust barrier against chemical permeation. The outer pair can be removed and disposed of immediately after handling.[6] |
| Gown | Impervious, disposable solid-front gown | Protects the body from spills and contamination.[6][7] |
| Eye Protection | Chemical splash goggles or a full-face shield | Shields the eyes from splashes and aerosols.[5][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powder form to prevent inhalation of fine particles.[7] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and mitigate exposure risks. Spill kits specifically designed for cytotoxic drugs should be readily accessible in all areas where 10,11-Methylenedioxy-20-camptothecin is handled.[7]
For spills less than 5 mL or 5 g:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.[7]
-
Don PPE: Wear a disposable gown, double chemotherapy-rated gloves, and eye protection.[7]
-
Containment:
-
Cleanup:
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[7]
-
Disposal: Seal the cytotoxic waste bag and dispose of it according to institutional and local regulations.[4]
For spills greater than 5 mL or 5 g:
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and secure it to prevent entry.[6]
-
Don Enhanced PPE: In addition to the standard PPE, a respirator should be worn.[7]
-
Containment: Use absorbent sheets or spill-control pads to cover the spill. For powders, use damp cloths.[7]
-
Cleanup and Decontamination: Follow the same cleanup and decontamination steps as for a small spill, ensuring thorough cleaning of all affected surfaces.[7]
-
Reporting: Report the incident to the laboratory supervisor and the institutional environmental health and safety (EH&S) department.[6]
Waste Disposal Workflow
The proper segregation and disposal of 10,11-Methylenedioxy-20-camptothecin waste is a critical final step. All materials that have come into contact with the compound are considered hazardous.
Detailed Disposal Protocol
-
Segregation at the Source:
-
Solid Waste: All non-sharp solid waste, including gloves, gowns, bench paper, and plasticware, must be placed in a designated, clearly labeled chemotherapeutic waste bag (often yellow or purple).[2][3]
-
Liquid Waste: Unused or spent solutions containing 10,11-Methylenedioxy-20-camptothecin should be collected in a sealed, leak-proof container.[3] Do not dispose of liquid cytotoxic waste down the drain.[3] For small volumes of liquid waste, an absorbent material can be added to the container before sealing.[3]
-
Sharps Waste: All sharps, such as needles, syringes, and broken glass contaminated with the compound, must be placed in a puncture-proof sharps container specifically designated for chemotherapy waste.[8][9]
-
-
Container Management:
-
Storage and Collection:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal company.[6]
-
-
Final Disposal Method:
-
The standard and required method for the disposal of chemotherapeutic waste is high-temperature incineration by a licensed facility.[9] This process ensures the complete destruction of the cytotoxic compound.
-
By implementing these procedures, laboratories can ensure a safe working environment and maintain compliance with regulations governing the handling and disposal of hazardous cytotoxic agents like 10,11-Methylenedioxy-20-camptothecin. Regular training and review of these protocols are essential for all personnel involved in the handling of this and similar compounds.
References
- 1. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. dvm360.com [dvm360.com]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
Safeguarding Researchers: Essential Protective Measures for Handling 10,11-Methylenedioxy-20-camptothecin
Researchers and drug development professionals working with the potent, cytotoxic compound 10,11-Methylenedioxy-20-camptothecin must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. As a derivative of camptothecin, this compound is utilized in cancer research and is presumed to have cytotoxic, mutagenic, and teratogenic properties that necessitate meticulous handling procedures, comprehensive personal protective equipment (PPE), and clearly defined disposal plans.[1][2][3][4][5]
Operational Plan: From Receipt to Disposal
The safe handling of 10,11-Methylenedioxy-20-camptothecin requires a controlled and systematic approach at every stage.
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a designated, locked, and clearly labeled area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[6] The storage area should be well-ventilated.
Preparation and Handling: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[1] A designated area for weighing and preparing solutions should be established. Use of a dedicated set of equipment is recommended.
Spill Management: In the event of a spill, the area should be immediately cordoned off to prevent the spread of contamination.[2] A spill kit containing appropriate PPE, absorbent materials, and decontamination solutions should be readily available. For small spills, gently cover with absorbent material. For larger spills, more extensive PPE, including respiratory protection, may be necessary.[3] All contaminated materials must be disposed of as hazardous waste.
Disposal Plan: All waste materials, including empty containers, contaminated gloves, gowns, and other disposable items, must be treated as hazardous cytotoxic waste.[2] These materials should be collected in clearly labeled, leak-proof containers. Disposal must be carried out in accordance with local, state, and federal regulations for cytotoxic waste.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier between the researcher and the hazardous compound. The following table summarizes the essential PPE for handling 10,11-Methylenedioxy-20-camptothecin.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves should be worn at all times.[1][7] The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | A solid-front, back-closing disposable gown made of a low-permeability fabric is required.[8] Cuffs should be tucked into the inner pair of gloves. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashing.[1][8] |
| Respiratory Protection | NIOSH-approved Respirator | For handling powders or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) is necessary.[8] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Experimental Protocol: Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling 10,11-Methylenedioxy-20-camptothecin in a laboratory setting.
Caption: Workflow for Safe Handling of 10,11-Methylenedioxy-20-camptothecin.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. england.nhs.uk [england.nhs.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. halyardhealth.com [halyardhealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
